Ethyl-duphos, (S,S)-
描述
The exact mass of the compound Ethyl-duphos, (S,S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl-duphos, (S,S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-duphos, (S,S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCHDNSTMEUCS-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159927 | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136779-28-7 | |
| Record name | (2S,2′S,5S,5′S)-1,1′-(1,2-Phenylene)bis[2,5-diethylphospholane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136779-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL-DUPHOS, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRI8026KMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S,S)-Ethyl-duphos: A Comprehensive Technical Guide to its Structure, C2-Symmetry, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chiral ligand (S,S)-Ethyl-duphos, a cornerstone in the field of asymmetric catalysis. We will delve into its unique structural features, particularly its C2-symmetry, and explore its widespread application in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This guide offers detailed experimental protocols, quantitative performance data, and a visualization of the catalytic cycle to provide a thorough understanding of this powerful catalytic tool.
Structure and C2-Symmetry of (S,S)-Ethyl-duphos
(S,S)-Ethyl-duphos, with the full chemical name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of chiral phosphine ligands. Its structure is characterized by two saturated five-membered phospholane rings, each bearing two ethyl groups at the stereogenic carbon centers, connected to a benzene backbone at the 1 and 2 positions.
The key to the high enantioselectivity achieved with this ligand lies in its C2-symmetry . This means the molecule can be rotated by 180° around an axis passing through the center of the benzene ring and the midpoint of the P-P bond, resulting in a conformation indistinguishable from the original. This symmetry element significantly reduces the number of possible diastereomeric transition states in a catalytic reaction, thereby favoring the formation of one enantiomer over the other. The chirality of the ligand is derived from the four stereogenic centers located at the 2 and 5 positions of each phospholane ring, all having the S configuration in the (S,S)-enantiomer.
The phosphorus atoms in the phospholane rings are electron-rich, which enhances the catalytic activity of the metal complexes they form, typically with rhodium or ruthenium. The ethyl groups on the phospholane rings create a chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the incoming reagent (e.g., hydrogen) to the other face, thus dictating the stereochemical outcome of the reaction.
Performance in Asymmetric Hydrogenation
(S,S)-Ethyl-duphos, in combination with a rhodium(I) precursor, forms a highly effective catalyst for the asymmetric hydrogenation of a wide variety of prochiral olefins. This has proven particularly valuable in the synthesis of chiral amino acids, a fundamental component of many pharmaceuticals. The catalyst system consistently delivers high enantiomeric excesses (ee%) and turnover numbers (TONs), making it a preferred choice for both academic research and industrial-scale synthesis.
Below is a summary of the performance of the [Rh((S,S)-Et-Duphos)(COD)]BF4 catalyst in the asymmetric hydrogenation of various enamides and other substrates.
| Substrate | Product | Catalyst Loading (mol%) | H2 Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | 0.2 | 30 | Methanol | 12 | >99 | >99 | |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(S)-alanine methyl ester | 0.2 | 30 | Methanol | 12 | >99 | >99 | |
| N-Acetyl-α-arylenamide (general) | Chiral α-1-arylethylamine derivative | 0.1 - 1.0 | 60 - 90 | Methanol | 0.5 - 3 | >95 | >95 | |
| N-Aroylhydrazone (general) | Chiral amine | 1.0 | 90 | Methanol | 24 | >90 | >90 | |
| α-(Acetyloxy)acrylate | Chiral α-hydroxy ester | 0.2 | 60 | Methanol | 12 | >95 | 93-99 |
Experimental Protocols
Synthesis of (S,S)-Ethyl-duphos
The synthesis of (S,S)-Ethyl-duphos begins with the commercially available chiral precursor, (3S,6S)-octane-3,6-diol.
Step 1: Synthesis of (3S,6S)-Octane-3,6-diyl Cyclic Sulfate
-
To a solution of (3S,6S)-octane-3,6-diol (1.0 eq) in carbon tetrachloride (0.5 M) at 0 °C is added thionyl chloride (1.1 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The solvent is removed under reduced pressure to yield the crude cyclic sulfite.
-
The crude sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water (3:3:2 v/v/v).
-
Sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate are added.
-
The mixture is stirred vigorously at room temperature for 2 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclic sulfate, which is used in the next step without further purification.
Step 2: Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene
-
To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise.
-
The resulting orange solution is stirred at room temperature for 1 hour.
-
The solution is then cooled to -78 °C, and a solution of the crude (3S,6S)-octane-3,6-diyl cyclic sulfate (2.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of degassed methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S,S)-Ethyl-duphos as a colorless oil.
Preparation of the Rhodium Precatalyst: [Rh((S,S)-Et-Duphos)(COD)]BF4
-
In a glovebox, a solution of (S,S)-Ethyl-duphos (1.05 eq) in anhydrous and degassed THF is added to a solution of [Rh(COD)2]BF4 (1.0 eq) in THF.
-
The reaction mixture is stirred at room temperature for 30 minutes, during which time a red-orange precipitate forms.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the [Rh((S,S)-Et-Duphos)(COD)]BF4 complex as a stable, air-sensitive solid.
General Procedure for Asymmetric Hydrogenation of Enamides
-
In a glovebox, a pressure-resistant glass vial is charged with the enamide substrate (1.0 eq) and the [Rh((S,S)-Et-Duphos)(COD)]BF4 catalyst (0.002 - 0.01 eq).
-
Anhydrous and degassed methanol is added to dissolve the solids.
-
The vial is sealed with a septum and removed from the glovebox.
-
The reaction vessel is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (typically 30-90 psi).
-
The reaction is stirred at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the chiral product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Logical Relationships
The generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with a DuPhos ligand involves several key steps. The following diagram illustrates this cycle.
Caption: Catalytic cycle for Rh-(S,S)-Ethyl-duphos hydrogenation.
Explanation of the Catalytic Cycle:
-
Activation: The precatalyst, [Rh((S,S)-Et-Duphos)(COD)]+, is activated by hydrogenation, which removes the cyclooctadiene (COD) ligand and allows solvent molecules to coordinate, forming the active catalyst, [Rh((S,S)-Et-Duphos)(Solvent)2]+.
-
Substrate Coordination: The enamide substrate displaces the solvent molecules and coordinates to the rhodium center, forming the substrate complex. The C2-symmetry of the Duphos ligand directs the substrate to bind in a specific orientation.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, which is oxidized from Rh(I) to Rh(III). This is often the rate-determining step.
-
Hydride Migration: One of the hydride ligands migrates to the β-carbon of the coordinated double bond, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand transfers to the α-carbon, and the saturated product is formed and released from the rhodium center, which is reduced back to Rh(I).
-
Catalyst Regeneration: The rhodium complex coordinates with solvent molecules, regenerating the active catalyst for the next cycle.
Logical Workflow for Catalyst Application
The following diagram outlines the logical workflow for utilizing (S,S)-Ethyl-duphos in an asymmetric hydrogenation project.
Caption: Workflow for asymmetric hydrogenation using (S,S)-Ethyl-duphos.
This workflow highlights the key stages, from identifying the target chiral molecule and appropriate substrate to catalyst preparation, reaction optimization, and final product analysis. The selection of (S,S)-Ethyl-duphos is a critical decision based on the substrate structure and the desired stereochemical outcome.
Conclusion
(S,S)-Ethyl-duphos has established itself as a highly reliable and efficient chiral ligand for asymmetric catalysis, particularly in the hydrogenation of enamides for the synthesis of chiral amino acids. Its well-defined C2-symmetric structure provides a robust platform for inducing high levels of enantioselectivity. The experimental protocols and performance data presented in this guide underscore its practical utility for researchers and professionals in drug development and fine chemical synthesis. The understanding of its catalytic cycle and the logical workflow for its application will further empower scientists to leverage this powerful tool for the efficient and stereoselective synthesis of complex chiral molecules.
Synthesis and Preparation of (S,S)-Ethyl-duphos: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of the chiral ligand (S,S)-Ethyl-duphos, a cornerstone in asymmetric catalysis. Esteemed for its efficacy in inducing high enantioselectivity in various chemical transformations, particularly asymmetric hydrogenations, (S,S)-Ethyl-duphos has become an invaluable tool in the synthesis of chiral pharmaceuticals and fine chemicals. This document outlines the detailed experimental protocols for its preparation, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathway and logical workflow.
Introduction to (S,S)-Ethyl-duphos
(S,S)-Ethyl-duphos, chemically known as 1,2-bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of chiral phosphine ligands developed by M.J. Burk and colleagues.[1][2] Its C2-symmetric design, featuring two stereogenic centers on each phospholane ring, imparts a well-defined and rigid chiral environment around a metal center. This structural feature is paramount to its ability to effectively control the stereochemical outcome of catalytic reactions. The "Et" designation refers to the ethyl groups at the 2 and 5 positions of the phospholane rings, which contribute to the ligand's steric and electronic properties.
The primary application of (S,S)-Ethyl-duphos is in asymmetric hydrogenation, where its rhodium and ruthenium complexes have demonstrated exceptional performance in the enantioselective reduction of a wide range of prochiral substrates, including enamides, enol esters, and ketones. These reactions often proceed with high turnover numbers and furnish products with excellent enantiomeric excesses (ee), frequently exceeding 95%.
Synthetic Pathway Overview
The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a readily available chiral precursor. The key steps involve the formation of a chiral diol, its conversion to a cyclic sulfate, and the subsequent reaction with a lithiated bis(phosphino)benzene species.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of (S,S)-Ethyl-duphos.
Synthesis of (3S,6S)-Octane-3,6-diol
The chiral diol, (3S,6S)-octane-3,6-diol, serves as the stereochemical foundation for the ligand. Its synthesis is typically achieved through the asymmetric reduction of 3,6-octanedione.
Protocol:
-
A solution of 3,6-octanedione (1 equivalent) in methanol is prepared in a high-pressure reactor.
-
A catalytic amount of a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP], is added.
-
The reactor is pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield (3S,6S)-octane-3,6-diol.
| Parameter | Value |
| Substrate | 3,6-Octanedione |
| Catalyst | Ru(OAc)₂[(R)-BINAP] |
| Solvent | Methanol |
| H₂ Pressure | 50-100 atm |
| Temperature | Room Temperature |
| Reaction Time | 24-48 h |
| Typical Yield | >95% |
| Enantiomeric Excess | >99% ee |
Table 1: Quantitative data for the synthesis of (3S,6S)-Octane-3,6-diol.
Preparation of (3S,6S)-Octane-3,6-diol Cyclic Sulfate
The chiral diol is then converted to its cyclic sulfate, which acts as an electrophile in the subsequent phospholane ring formation.
Protocol:
-
To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in carbon tetrachloride at 0 °C, thionyl chloride (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude cyclic sulfite.
-
The crude sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water.
-
A catalytic amount of ruthenium(III) chloride hydrate and sodium periodate (2.2 equivalents) are added.
-
The reaction is stirred vigorously at room temperature for 2 hours.
-
The mixture is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization or chromatography to afford the (3S,6S)-octane-3,6-diol cyclic sulfate.
| Parameter | Value |
| Starting Material | (3S,6S)-Octane-3,6-diol |
| Reagents | SOCl₂, RuCl₃·xH₂O, NaIO₄ |
| Solvents | CCl₄, CH₃CN, H₂O |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~4 h |
| Typical Yield | 80-90% |
Table 2: Quantitative data for the preparation of (3S,6S)-Octane-3,6-diol cyclic sulfate.
Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ((S,S)-Ethyl-duphos)
The final step involves the nucleophilic ring-opening of the cyclic sulfate with a lithiated bisphosphine species.
Protocol:
-
In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene (1 equivalent) is dissolved in tetrahydrofuran (THF).
-
The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dilithio-1,2-phenylenebis(phosphide).
-
The resulting solution is cooled back to -78 °C.
-
A solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF is added dropwise.
-
The reaction mixture is slowly warmed to room temperature and stirred overnight.
-
The reaction is quenched by the addition of degassed methanol.
-
The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether.
-
The organic extracts are filtered through a plug of silica gel and concentrated to give the crude (S,S)-Ethyl-duphos ligand.
-
Further purification can be achieved by recrystallization from methanol to yield the product as a white crystalline solid.
| Parameter | Value |
| Starting Materials | 1,2-Bis(phosphino)benzene, (3S,6S)-Octane-3,6-diol cyclic sulfate |
| Reagent | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 70-85% |
Table 3: Quantitative data for the synthesis of (S,S)-Ethyl-duphos.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis of (S,S)-Ethyl-duphos, highlighting the key stages and decision points.
References
Physical and chemical properties of (S,S)-Ethyl-duphos
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Ethyl-duphos, with the IUPAC name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and applications, with a focus on its role in the development of chiral pharmaceuticals.
Core Physical and Chemical Properties
(S,S)-Ethyl-duphos is a C2-symmetric ligand, a key feature that contributes to its high enantioselectivity in metal-catalyzed reactions. It is commercially available and widely used in academic and industrial research.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆P₂ | [1][2] |
| Molecular Weight | 362.47 g/mol | [1][2] |
| CAS Number | 136779-28-7 | [1][2] |
| Appearance | Not specified for the free ligand; rhodium complexes are typically orange to red crystalline solids. | |
| Density | 1.010 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.581 | [1] |
| Melting Point | Not specified for the free ligand. | |
| Boiling Point | Not specified for the free ligand. | |
| Specific Rotation | Not specified for the free ligand. | |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF) and methylene chloride. | [3] |
Spectroscopic Data
Synthesis
The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol precursor, (3S,6S)-octane-3,6-diol. This precursor establishes the stereochemistry of the final ligand.
Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos
While a detailed, publicly available protocol for the synthesis of (S,S)-Ethyl-duphos is scarce, the general methodology involves the following key transformations. This protocol is a representative example based on the synthesis of similar phospholane ligands.
Step 1: Synthesis of (3S,6S)-octane-3,6-diol. This chiral diol can be prepared through various methods, including asymmetric dihydroxylation of the corresponding alkene or resolution of a racemic mixture.
Step 2: Conversion of the diol to a cyclic sulfate. The chiral diol is reacted with a sulfating agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the hydroxyl groups for the subsequent nucleophilic substitution.
Step 3: Reaction with a phosphine source. The cyclic sulfate is then reacted with a source of phosphorus, typically a primary phosphine or a phosphide, in the presence of a strong base. This step forms the phospholane rings with the desired stereochemistry.
Step 4: Formation of the diphosphine ligand. Two equivalents of the resulting phospholane are coupled to a 1,2-dihalobenzene, typically 1,2-dichlorobenzene or 1,2-dibromobenzene, via a metal-catalyzed cross-coupling reaction to yield the final (S,S)-Ethyl-duphos ligand.
Step 5: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization.
Asymmetric Catalysis
(S,S)-Ethyl-duphos is a privileged ligand for a wide range of asymmetric catalytic reactions, most notably the hydrogenation of prochiral enamides to produce chiral amino acids and other valuable building blocks for the pharmaceutical industry.[4] When complexed with a transition metal, typically rhodium, it forms a highly active and enantioselective catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate using (S,S)-Ethyl-duphos.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
(S,S)-Ethyl-duphos (ligand)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (solvent, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or a similar high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a solution of [Rh(COD)₂]BF₄ and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) in methanol is prepared. The mixture is stirred at room temperature for approximately 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in degassed methanol in the autoclave. The prepared catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24-36 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis. The yield is determined after purification, typically by column chromatography.
Safety and Handling
(S,S)-Ethyl-duphos is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
Conclusion
(S,S)-Ethyl-duphos has established itself as a highly effective and versatile chiral ligand in asymmetric catalysis. Its robust performance, particularly in the synthesis of chiral amines and amino acids, has made it an invaluable tool for researchers in academia and the pharmaceutical industry. Understanding its physical and chemical properties, along with proper handling and application, is crucial for its successful implementation in the development of new and improved synthetic methodologies.
References
- 1. 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate 142184-30-3 [sigmaaldrich.com]
- 2. (+)-1,2-双[(2S,5S)-2,5-二乙基膦烷基]苯 Namena purity | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. (S,S)-Et-DUPHOS-Rh | C30H48BF4P2Rh- | CID 72764516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The DuPhos Ligand Family: A Cornerstone of Asymmetric Catalysis
An In-depth Technical Guide on the Historical Development, Synthesis, and Application of DuPhos Ligands
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a paramount challenge. Among the myriad of tools available for asymmetric synthesis, the DuPhos ligand family, developed by M. J. Burk at DuPont, stands as a landmark achievement. First introduced in 1991, this class of C2-symmetric bisphosphine ligands, characterized by their phospholane rings attached to a benzene backbone, has revolutionized the field of asymmetric hydrogenation and found broad utility in a range of other catalytic transformations. This technical guide delves into the historical development of the DuPhos ligand family, provides detailed experimental protocols for its synthesis and application, and presents a comprehensive overview of its catalytic performance.
Historical Development: From Serendipity to a Privileged Ligand Class
The journey of the DuPhos ligand family began in the early 1990s, born out of a systematic effort to develop more effective catalysts for asymmetric hydrogenation. The seminal 1991 paper by M. J. Burk in the Journal of the American Chemical Society laid the foundation for this new class of ligands. The name "DuPhos" itself is a nod to its origins, combining "Du" for DuPont and "Phos" for phosphine.
The key innovation of DuPhos lies in its rigid, C2-symmetric chiral backbone, which imparts a well-defined and predictable steric environment around the metal center. This rigidity is crucial for achieving high levels of enantioselectivity. The initial members of the family, such as Me-DuPhos, Et-DuPhos, and i-Pr-DuPhos, demonstrated remarkable efficacy in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acids, often with enantiomeric excesses (ee) exceeding 99%.
Following its initial success, the DuPhos family quickly expanded, with modifications to the phospholane substituents and the aromatic backbone. This modularity allowed for the fine-tuning of the ligand's steric and electronic properties to suit a wide variety of substrates, solidifying its status as a "privileged ligand" in asymmetric catalysis.
Below is a timeline highlighting the key milestones in the development of the DuPhos ligand family:
The DuPhos Ligand: Structure and Coordination
The general structure of a DuPhos ligand consists of a 1,2-phenylene backbone to which two chiral 2,5-disubstituted phospholane rings are attached. The C2-symmetry of the ligand is a critical feature that simplifies the diastereomeric transition states in the catalytic cycle, leading to high enantioselectivity.
Experimental Protocols
Synthesis of (R,R)-Me-DuPhos
The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to the corresponding cyclic sulfate. This is followed by a nucleophilic substitution with a primary phosphine, and subsequent reaction with 1,2-diphosphinobenzene. The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.
Materials:
-
(2R,5R)-Hexane-2,5-diol
-
Thionyl chloride
-
Ruthenium(III) chloride hydrate
-
Sodium periodate
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Synthesis of the Cyclic Sulfate: To a solution of (2R,5R)-hexane-2,5-diol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclic sulfate.
-
Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene: In a flame-dried, argon-purged flask, dissolve 1,2-bis(phosphino)benzene in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the resulting solution at this temperature for 30 minutes. To this solution, add a solution of the crude cyclic sulfate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with methanol and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to afford (R,R)-Me-DuPhos as a white crystalline solid.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This procedure outlines a typical asymmetric hydrogenation using a Rh-(R,R)-Me-DuPhos catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol, degassed
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos (1:1.1 molar ratio) in a small amount of degassed methanol in a Schlenk flask. Stir the solution for 15 minutes to form the active catalyst.
-
Hydrogenation: In a separate hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate in degassed methanol. Add the catalyst solution to the substrate solution (substrate-to-catalyst ratio typically ranging from 100:1 to 50,000:1).
-
Reaction Execution: Seal the hydrogenation vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-10 atm). Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Work-up and Analysis: Release the hydrogen pressure and remove the solvent under reduced pressure. The enantiomeric excess of the product, methyl N-acetyl-D-phenylalaninate, can be determined by chiral HPLC or GC analysis.
Catalytic Performance: A Tabular Overview
The DuPhos ligand family has demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of prochiral substrates. The following tables summarize the catalytic activity and enantioselectivity of various DuPhos-Rh catalysts for the hydrogenation of representative enamides and ketones.
Table 1: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 1000:1 | 1 | 0.5 | >99 | >99 (R) |
| 2 | Methyl (Z)-α-acetamidoacrylate | (R,R)-Et-DuPhos | 1000:1 | 1 | 0.5 | >99 | 99 (R) |
| 3 | N-acetyl-α-phenylvinylamine | (R,R)-i-Pr-DuPhos | 500:1 | 4 | 12 | >99 | 97 (R) |
| 4 | Methyl (Z)-β-acetamidoacrylate | (R,R)-Me-DuPhos | 1000:1 | 2 | 1 | >99 | 98 (R) |
Table 2: Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | (R,R)-Me-DuPhos | 1000:1 | 60 | 24 | 95 | 96 (R) |
| 2 | Methyl acetoacetate | (R,R)-Et-DuPhos | 10,000:1 | 10 | 12 | >99 | 99 (R) |
| 3 | 1-Tetralone | (R,R)-Me-DuPhos | 500:1 | 50 | 24 | 98 | 95 (S) |
| 4 | Benzoylacetone | (R,R)-i-Pr-DuPhos | 1000:1 | 60 | 48 | 92 | 98 (R,R) |
Mechanism of Asymmetric Hydrogenation
The generally accepted mechanism for the DuPhos-Rh-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are illustrated in the catalytic cycle below. A crucial aspect of this mechanism is the formation of two diastereomeric catalyst-substrate complexes. While the major diastereomer is often more stable, the minor diastereomer can be more reactive, leading to the observed high enantioselectivity in what is known as an "anti-lock-and-key" model. Computational studies have shown that the oxidative addition of hydrogen to the rhodium center is often the turnover-limiting step in the catalytic cycle.
Conclusion
The DuPhos ligand family has had a profound and lasting impact on the field of asymmetric catalysis. Its robust performance, modular design, and broad applicability have made it an indispensable tool for the synthesis of enantiomerically pure compounds in both academic and industrial settings. The continued exploration of DuPhos and its derivatives promises to further expand the horizons of asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules for years to come.
An In-depth Technical Guide to (S,S)-Ethyl-duphos: Synthesis, Catalytic Applications, and Mechanistic Insights
(S,S)-Ethyl-duphos , a chiral diphosphine ligand, has emerged as a cornerstone in the field of asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its C2-symmetric backbone, featuring two stereogenic centers on each phospholane ring, imparts a well-defined and highly effective chiral environment around a metal center. This technical guide provides a comprehensive overview of (S,S)-Ethyl-duphos, including its chemical properties, a detailed synthetic protocol, its application in asymmetric hydrogenation, and a visualization of the catalytic cycle. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Properties of (S,S)-Ethyl-duphos
(S,S)-Ethyl-duphos, scientifically known as 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of ligands developed by M.J. Burk at DuPont.[1] These ligands are renowned for their electron-rich phosphorus atoms, which contribute to the high reactivity of their metal complexes.[1]
| Property | Value | Reference |
| CAS Number | 136779-28-7 | [2] |
| Molecular Formula | C₂₂H₃₆P₂ | [2] |
| Molecular Weight | 362.48 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Symmetry | C₂ | [2] |
Synthesis of (S,S)-Ethyl-duphos
The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol precursor, (3S,6S)-octane-3,6-diol, to establish the desired stereochemistry.[2]
Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos
Step 1: Synthesis of (3S,6S)-Octane-3,6-diol Cyclic Sulfate
-
To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in a chlorinated solvent (e.g., carbon tetrachloride or dichloromethane) at 0 °C, add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then concentrated under reduced pressure to yield the crude cyclic sulfite.
-
The crude sulfite is redissolved in a mixture of acetonitrile, carbon tetrachloride, and water.
-
To this solution, add a catalytic amount of ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄, 1.5 equivalents).
-
The reaction is stirred vigorously for 2 hours, during which a precipitate will form.
-
The mixture is then partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclic sulfate.
Step 2: Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, (S,S)-Ethyl-duphos
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,2-bis(phosphino)benzene in a suitable aprotic solvent such as THF.
-
Cool the solution to -78 °C and add two equivalents of a strong base, typically n-butyllithium, dropwise to generate the corresponding dilithio-diphosphide.
-
To this solution, add a solution of the (3S,6S)-octane-3,6-diol cyclic sulfate (from Step 1) in THF dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel to afford (S,S)-Ethyl-duphos as a solid.
Synthetic Pathway Diagram
Caption: Synthetic pathway for (S,S)-Ethyl-duphos.
Application in Asymmetric Hydrogenation
(S,S)-Ethyl-duphos is most widely recognized for its application in rhodium-catalyzed asymmetric hydrogenation of a variety of prochiral olefins. The resulting rhodium complexes are highly effective catalysts for the enantioselective reduction of substrates such as enamides, enol esters, and itaconic acid derivatives, yielding chiral products with high enantiomeric excess (ee).[3][4]
General Experimental Protocol: Asymmetric Hydrogenation of an Enamide
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol, dichloromethane, or THF). The solution is stirred for 15-30 minutes to form the active catalyst complex.
-
Hydrogenation Reaction:
-
The substrate (e.g., an N-acylenamide) is dissolved in the chosen solvent in a high-pressure reactor.
-
The catalyst solution is transferred to the reactor. The substrate-to-catalyst ratio (S/C) can range from 100 to over 50,000, depending on the reactivity of the substrate.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-10 atm).
-
The reaction is stirred at a specific temperature (often ambient) until the reaction is complete, as monitored by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
The reactor is depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified, typically by column chromatography, to isolate the chiral product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
-
Performance Data in Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Product Type |
| α-(Acetyloxy)acrylates | Cationic (S,S)-Et-Duphos-Rh | 93-99% | α-Hydroxy esters |
| N-Aroylhydrazones | (S,S)-Et-Duphos-Rh | >90% | Chiral amines |
| Enamido olefins | (S,S)-Et-Duphos-Rh | >95% | δ,γ-Unsaturated amino acids |
Catalytic Cycle of Rh-DuPhos Catalyzed Hydrogenation
The generally accepted mechanism for the Rh-DuPhos catalyzed hydrogenation of enamides involves a series of well-defined steps, as illustrated in the following diagram. The catalytic cycle is initiated by the coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of dihydrogen.
Catalytic Cycle Diagram
Caption: The catalytic cycle for Rh-(S,S)-Et-Duphos hydrogenation.
The key to the high enantioselectivity of this catalytic system lies in the steric and electronic properties of the DuPhos ligand, which directs the coordination of the prochiral substrate and controls the subsequent stereochemistry of the product. Computational studies have suggested that while one diastereomeric catalyst-substrate complex may be more stable, the minor, less stable diastereomer can be more reactive, leading to the observed high enantioselectivity in the product.[5][6] This "anti-lock-and-key" behavior is a fascinating aspect of DuPhos-catalyzed hydrogenations.[5][6]
This technical guide provides a foundational understanding of (S,S)-Ethyl-duphos and its role in asymmetric catalysis. For more specific applications and detailed experimental conditions, it is recommended to consult the primary literature.
References
- 1. DuPhos - Wikipedia [en.wikipedia.org]
- 2. Ethyl-duphos, (S,S)- | 136779-28-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Coordination Chemistry of (S,S)-Ethyl-duphos with Rhodium and Ruthenium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the chiral ligand (S,S)-Ethyl-duphos with the transition metals rhodium and ruthenium. It is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, offering detailed information on the synthesis, structure, and catalytic applications of these important complexes.
Introduction to (S,S)-Ethyl-duphos
(S,S)-Ethyl-duphos, a member of the DuPhos family of chiral bisphosphine ligands, has established itself as a cornerstone in asymmetric catalysis. Its C2-symmetric design, featuring two phospholane rings on a benzene backbone, imparts exceptional levels of stereocontrol in a variety of metal-catalyzed reactions. The steric and electronic properties of (S,S)-Ethyl-duphos are finely tuned for high reactivity and enantioselectivity, making it a ligand of choice for the synthesis of chiral molecules, particularly in the pharmaceutical industry.
Rhodium Coordination Chemistry of (S,S)-Ethyl-duphos
The coordination chemistry of (S,S)-Ethyl-duphos with rhodium has been extensively studied, leading to the development of highly efficient catalysts for asymmetric hydrogenation. The most common and well-characterized precatalyst is [Rh((S,S)-Et-Duphos)(COD)]BF₄.
Synthesis of [Rh((S,S)-Et-Duphos)(COD)]BF₄
A common synthetic route to [Rh((S,S)-Et-Duphos)(COD)]BF₄ involves the reaction of the (S,S)-Ethyl-duphos ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄.
Experimental Protocol:
A detailed experimental protocol for a closely related complex, [(COD)Rh(Et-DuPHOS)]BARF, has been reported and can be adapted for the synthesis of the tetrafluoroborate salt.[1]
-
In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ in an appropriate solvent such as tetrahydrofuran (THF).
-
To this solution, add a solution of (S,S)-Ethyl-duphos in THF dropwise with stirring.
-
The reaction is typically rapid and results in a color change of the solution.
-
The product can be isolated by precipitation or crystallization upon addition of a less polar solvent, such as hexane or diethyl ether.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Structural Characterization
The structure of rhodium complexes with (S,S)-Ethyl-duphos has been elucidated by various analytical techniques, including X-ray crystallography and NMR spectroscopy. The crystal structure of the closely related [(COD)Rh(Et-DuPHOS)]BARF complex provides valuable insight into the coordination geometry.[1]
Table 1: Selected Bond Lengths and Angles for [(COD)Rh(Et-DuPHOS)]⁺ Cation [1]
| Parameter | Value |
| Rh-P Bond Length | ~2.35 Å |
| Rh-C (COD) Bond Length | ~2.1-2.2 Å |
| P-Rh-P Bite Angle | ~85.4° |
Note: These values are for the BARF salt and are expected to be very similar for the BF₄ salt.
NMR Spectroscopy:
-
³¹P NMR: The ³¹P NMR spectrum of [Rh((S,S)-Et-Duphos)(COD)]BF₄ typically shows a doublet due to coupling to the ¹⁰³Rh nucleus (I=1/2). The reported chemical shift for the BARF analog is approximately 69.7 ppm with a Rh-P coupling constant (JRh-P) of around 147 Hz.[1]
-
¹H NMR: The ¹H NMR spectrum displays characteristic signals for the ethyl groups of the DuPhos ligand and the protons of the cyclooctadiene (COD) ligand.
Catalytic Applications: Asymmetric Hydrogenation
Rhodium complexes of (S,S)-Ethyl-duphos are highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including enamides, enol esters, and β-keto esters, affording the corresponding chiral products with excellent enantioselectivities.
Table 2: Catalytic Performance of Rh-(S,S)-Et-Duphos in Asymmetric Hydrogenation
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (psi) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.01 | Methanol | 30 | >99 | |
| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.01 | Methanol | 30 | >99 | |
| α-(Acetyloxy)acrylate esters | α-Hydroxy esters | 0.2 | Various | 60 | 93-99 | [2] |
| 2-Methylenesuccinamic acid | (R)-2-Methylsuccinamic acid | 0.001 | Methanol | - | 96 | [3] |
Catalytic Cycle for Asymmetric Hydrogenation:
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves several key steps: coordination of the substrate, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Catalytic cycle for Rh-(S,S)-Et-Duphos catalyzed asymmetric hydrogenation.
Ruthenium Coordination Chemistry of (S,S)-Ethyl-duphos
General Synthetic Approaches for Ru-Diphosphine Complexes
The synthesis of ruthenium-diphosphine complexes often involves the reaction of a suitable ruthenium precursor with the diphosphine ligand. Common precursors include [Ru(arene)Cl₂]₂ or Ru(OAc)₂(diphosphine).
Hypothetical Experimental Workflow:
The following diagram illustrates a general workflow that could be adapted for the synthesis and application of a Ru-(S,S)-Et-Duphos catalyst.
Caption: General experimental workflow for the synthesis and use of a Ru-(S,S)-Et-Duphos catalyst.
Potential Catalytic Applications
Based on the performance of other Ru-diphosphine complexes, a Ru-(S,S)-Et-Duphos catalyst would be a promising candidate for the asymmetric hydrogenation of a variety of substrates, particularly ketones.
Table 3: Representative Performance of Ru-Diphosphine Catalysts in Asymmetric Ketone Hydrogenation (Illustrative)
| Substrate | Diphosphine Ligand | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm) | ee (%) |
| Acetophenone | (R)-BINAP | (R)-1-Phenylethanol | 0.005 | Methanol | 10 | >99 |
| Benzoylacetone | (R)-MeO-BIPHEP | (R,R)-1-Phenyl-1,3-butanediol | 0.01 | Methanol | 50 | 98 |
| Methyl acetoacetate | (R)-BINAP | (R)-Methyl 3-hydroxybutyrate | 0.01 | Methanol | 100 | 99 |
Note: This table is for illustrative purposes to show the potential of Ru-diphosphine catalysts and does not represent data for Ru-(S,S)-Et-Duphos.
Conclusion
The coordination chemistry of (S,S)-Ethyl-duphos with rhodium has yielded some of the most powerful and versatile catalysts for asymmetric hydrogenation, enabling the efficient synthesis of a wide array of chiral molecules. The synthesis, structure, and catalytic applications of Rh-(S,S)-Et-Duphos complexes are well-established, providing a robust platform for both academic research and industrial applications.
In contrast, the specific coordination chemistry of (S,S)-Ethyl-duphos with ruthenium is an area that appears to be less explored in the available scientific literature. While the potential for developing highly active and selective ruthenium catalysts based on this ligand is significant, further research is needed to isolate, characterize, and evaluate such complexes to fully unlock their catalytic capabilities. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation in this exciting field of asymmetric catalysis.
References
The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Chirality and Stereochemistry of Phospholane Rings in DuPhos Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the stereochemistry of phospholane rings in the DuPhos family of ligands, a cornerstone of modern asymmetric catalysis. The exceptional ability of these ligands to induce high enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation, has cemented their importance in the synthesis of chiral molecules, particularly within the pharmaceutical industry for the development of single-enantiomer drugs.
The DuPhos Ligand Family: A Marriage of Chirality and Rigidity
The DuPhos ligands, first reported by M. J. Burk, are a class of C₂-symmetric bisphospholane ligands. Their general structure consists of two chiral phospholane rings attached to an aromatic backbone. The stereogenic centers are located at the 2 and 5 positions of the phospholane ring, and it is the specific configuration of these centers that dictates the chiral environment of the catalytic metal center. The most commonly employed members of this family include Me-DuPhos, Et-DuPhos, and i-Pr-DuPhos, where the alkyl substituents on the phospholane rings vary in steric bulk.
The remarkable success of DuPhos ligands stems from a combination of factors:
-
C₂-Symmetry: This symmetry element reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.
-
Rigid Backbone: The rigid phospholane ring system restricts conformational flexibility, leading to a well-defined and predictable chiral pocket around the metal center.
-
Tunable Steric and Electronic Properties: The ability to modify the substituents on the phospholane rings allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a given substrate.
The Synthesis of DuPhos Ligands: A Stereocontrolled Approach
The synthesis of DuPhos ligands is a multi-step process that hinges on the creation of the chiral phospholane rings. The key starting materials are enantiomerically pure 1,4-diols, which are then converted to the corresponding cyclic sulfates. Nucleophilic attack by a primary phosphine, followed by reduction, yields the desired bisphospholane ligand. The stereochemistry of the final ligand is directly inherited from the starting chiral diol.
Experimental Protocol: Synthesis of (R,R)-Me-DuPhos
This protocol outlines the key steps in the synthesis of (R,R)-Me-DuPhos, a representative member of the DuPhos family.
Step 1: Synthesis of (2R,5R)-2,5-Hexanediol This step typically involves the asymmetric reduction of 2,5-hexanedione or the use of a chiral pool starting material.
Step 2: Formation of the Cyclic Sulfate
-
To a solution of (2R,5R)-2,5-hexanediol in an inert solvent such as carbon tetrachloride, add thionyl chloride at 0 °C.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, such as sodium periodate in the presence of a catalytic amount of ruthenium trichloride.
Step 3: Synthesis of 1,2-Bis(phosphino)benzene This intermediate is prepared by the reaction of 1,2-dichlorobenzene with a phosphine source, such as lithium phosphide.
Step 4: Formation of (R,R)-Me-DuPhos
-
To a solution of the cyclic sulfate in a suitable solvent like THF, add a solution of 1,2-bis(phosphino)benzene.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The resulting phosphonium salt is then reduced using a reducing agent, such as lithium aluminum hydride, to yield the final (R,R)-Me-DuPhos ligand.
-
The product is purified by crystallization or chromatography.
Asymmetric Hydrogenation with DuPhos-Rhodium Catalysts: Performance and Scope
DuPhos ligands, in combination with rhodium precursors, form highly active and enantioselective catalysts for the asymmetric hydrogenation of a wide range of prochiral olefins. These catalysts have proven to be particularly effective for the synthesis of chiral amino acids, a critical component of many pharmaceuticals.
Data Presentation: Enantioselectivities in Asymmetric Hydrogenation
The following tables summarize the performance of various DuPhos-Rhodium catalysts in the asymmetric hydrogenation of representative enamides and ketones.
| Substrate (Enamide) | Catalyst | Solvent | H₂ Pressure (psi) | Temp (°C) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 30 | 25 | >99 |
| Methyl (Z)-α-acetamidoacrylate | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 30 | 25 | >99 |
| N-Acetyl-α-phenyl-enamide | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | THF | 60 | 25 | 98 |
| Substrate (Ketone) | Catalyst | Solvent | H₂ Pressure (psi) | Temp (°C) | ee (%) |
| Acetophenone | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | i-PrOH | 1000 | 25 | 95 |
| 1-Tetralone | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | MeOH | 90 | 25 | 96 |
| Methyl acetoacetate | RuBr₂((R,R)-Me-DuPhos) | MeOH | 100 | 35 | 98 |
The Mechanism of Stereoselection: The Quadrant Model
The high enantioselectivity observed with DuPhos-metal catalysts can be rationalized using the quadrant model. In this model, the chiral ligand, when coordinated to the metal center, creates a steric environment that can be divided into four quadrants. The substituents on the phospholane rings effectively block two of these quadrants, leaving two relatively unhindered quadrants for the substrate to approach and coordinate to the metal.
Figure 1: Quadrant model for a DuPhos-Rh complex.
The prochiral substrate will preferentially bind to the metal in one of the open quadrants to minimize steric interactions with the bulky substituents of the ligand. This preferential binding orientation dictates the face of the double bond that is presented to the metal for hydrogenation, ultimately determining the stereochemistry of the product. This "lock-and-key" mechanism, or in some cases an "anti-lock-and-key" scenario where the most stable substrate-catalyst adduct is not the most reactive, is the basis for the high enantioselectivities achieved.[1]
Logical Workflow for Catalyst Screening and Optimization
The development of a new asymmetric hydrogenation process using DuPhos ligands typically follows a logical workflow.
Figure 2: Workflow for catalyst screening.
This iterative process of selecting the appropriate DuPhos ligand, metal precursor, and reaction conditions is crucial for achieving high enantioselectivity and catalytic efficiency for a specific substrate.
Conclusion: An Enduring Legacy in Asymmetric Catalysis
The DuPhos family of ligands has had a profound and lasting impact on the field of asymmetric catalysis. The principles of their design, particularly the emphasis on a rigid, C₂-symmetric chiral scaffold, have inspired the development of numerous other successful ligand classes. For researchers and professionals in drug development, a thorough understanding of the stereochemical nuances of the phospholane rings in DuPhos ligands is essential for the rational design and implementation of highly enantioselective catalytic processes. The continued application and evolution of these remarkable ligands will undoubtedly lead to further advancements in the efficient synthesis of complex chiral molecules.
References
A Technical Guide to the Solubility of (S,S)-Ethyl-duphos in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-Ethyl-duphos, a chiral phosphine ligand, is a critical component in modern asymmetric catalysis, particularly in the synthesis of chiral pharmaceuticals. Understanding its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of (S,S)-Ethyl-duphos. Due to the lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining its solubility. These methodologies are designed to yield reliable and reproducible data for researchers. The guide includes templates for data presentation and visual workflows to aid in experimental design and execution.
Introduction
(S,S)-Ethyl-duphos, with the chemical name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a C2-symmetric chiral diphosphine ligand. Its primary application lies in the formation of transition metal complexes, which are highly effective catalysts for a variety of asymmetric reactions, including hydrogenations. The efficiency and selectivity of these catalytic systems are often influenced by the solvent in which the reaction is conducted. Therefore, a thorough understanding of the ligand's solubility is essential for process development and scale-up.
This guide addresses the critical need for solubility data by providing detailed experimental protocols that can be implemented in a standard laboratory setting. It covers methodologies for qualitative and quantitative solubility determination, with special consideration for the air-sensitive nature of phosphine ligands.
Physicochemical Properties of (S,S)-Ethyl-duphos
-
Molecular Formula: C₂₂H₃₆P₂[1]
-
Molecular Weight: 362.48 g/mol [1]
-
Appearance: White to off-white solid.
-
Air Sensitivity: Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for (S,S)-Ethyl-duphos in common organic solvents is not extensively reported in publicly accessible literature. The following tables are provided as templates for researchers to populate with their experimentally determined data.
Table 1: Quantitative Solubility of (S,S)-Ethyl-duphos at 25°C
| Solvent | Molarity (mol/L) | Solubility (g/L) |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Hexanes | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of (S,S)-Ethyl-duphos Solubility in Tetrahydrofuran (THF)
| Temperature (°C) | Molarity (mol/L) | Solubility (g/L) |
| 0 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound like (S,S)-Ethyl-duphos. Given its air-sensitive nature, all manipulations should be performed using appropriate techniques, such as in a glovebox or using Schlenk lines.[3][4]
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[5][6][7][8]
Materials and Equipment:
-
(S,S)-Ethyl-duphos
-
Selected organic solvents (analytical grade)
-
Inert atmosphere glovebox or Schlenk line
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (PTFE, 0.2 µm)
-
Thermostatically controlled shaker or magnetic stirrer
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
In an inert atmosphere, add an excess amount of (S,S)-Ethyl-duphos to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker or on a stirrer at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-weighed filter. This step must be performed while maintaining the inert atmosphere to prevent oxidation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry vial.
-
Remove the solvent under reduced pressure in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely evaporated, re-weigh the vial containing the solid residue.
-
-
Calculation:
-
The mass of the dissolved (S,S)-Ethyl-duphos is the final mass of the vial minus the initial mass of the empty vial.
-
Solubility can then be calculated in g/L or mol/L.
-
This method relies on creating a calibration curve of absorbance or signal intensity versus concentration and then measuring the concentration of a saturated solution.[9][10] This can be a faster method than the gravimetric approach.
Materials and Equipment:
-
Same as for the gravimetric method, plus:
-
UV-Vis spectrophotometer or Nuclear Magnetic Resonance (NMR) spectrometer
-
Quartz cuvettes (for UV-Vis) or NMR tubes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of (S,S)-Ethyl-duphos of known concentrations in the solvent of interest.
-
For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). For NMR, integrate a characteristic peak of the compound against an internal standard.
-
Plot a calibration curve of absorbance/integral value versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilute a known volume of the filtered saturated supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance or acquire the NMR spectrum of the diluted solution.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Conclusion
While specific quantitative solubility data for (S,S)-Ethyl-duphos is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for both gravimetric and spectroscopic methods, along with the considerations for handling this air-sensitive compound, will enable the generation of reliable and reproducible data. Accurate solubility information is indispensable for the effective use of (S,S)-Ethyl-duphos in asymmetric catalysis and will aid in the optimization of reaction conditions, product purification, and the overall efficiency of synthetic processes in research and drug development.
References
- 1. Ethyl-duphos, (S,S)- | C22H36P2 | CID 5702640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: (S,S)-Ethyl-duphos Catalyzed Asymmetric Hydrogenation of Enamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of enamides is a powerful and atom-economical method for the synthesis of chiral amines and their derivatives, which are crucial building blocks in the pharmaceutical and fine chemical industries. Among the privileged ligands developed for this transformation, the DuPhos family of chiral bisphosphines, particularly (S,S)-Ethyl-duphos, has demonstrated exceptional performance. When complexed with rhodium, (S,S)-Ethyl-duphos forms a highly efficient and enantioselective catalyst for the hydrogenation of a wide range of enamide substrates. This catalyst system consistently delivers high yields and excellent enantiomeric excesses (ee), often exceeding 99%.[1]
These application notes provide a comprehensive overview of the (S,S)-Ethyl-duphos catalyzed asymmetric hydrogenation of enamides, including tabulated data for various substrates, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow.
Data Presentation
The (S,S)-Ethyl-duphos-rhodium catalyst system exhibits broad substrate scope and consistently high enantioselectivity in the asymmetric hydrogenation of N-acylenamides. The following tables summarize the performance of this and related DuPhos catalyst systems across a range of enamide substrates under typical reaction conditions.
Table 1: Asymmetric Hydrogenation of α-Aryl Enamides with Rh-DuPhos Catalysts
| Entry | Substrate (Ar) | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | Phenyl | [(S,S)-Et-DuPhos-Rh]⁺ | 500 | 60-90 | Methanol | RT | >95 | 99.3 | [2] |
| 2 | 4-Methoxyphenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | >95 | [3] |
| 3 | 4-Chlorophenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3] |
| 4 | 2-Methoxyphenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 71 | [3] |
| 5 | 1-Naphthyl | [(R,R)-Me-DuPhos-Rh]⁺ | - | - | - | - | - | 98.6 | [4] |
Table 2: Asymmetric Hydrogenation of Alkyl and Bulky Substituted Enamides
| Entry | Substrate (R) | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | t-Butyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3][5] |
| 2 | 1-Adamantyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3][5] |
| 3 | Cyclohexyl | [(S,S)-Me-DuPhos-Rh]⁺ | - | - | - | - | - | >95 | [3] |
Experimental Protocols
The following is a representative protocol for the (S,S)-Ethyl-duphos catalyzed asymmetric hydrogenation of an N-acetyl-α-arylenamide. Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Hydrogen gas is flammable and should be handled with care.
Materials:
-
[(S,S)-Et-DuPhos-Rh(COD)]BF₄ (or in-situ generated catalyst from [Rh(COD)₂]BF₄ and (S,S)-Et-DuPhos)
-
N-acetyl-α-arylenamide substrate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation vessel equipped with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or under a stream of argon, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Et-DuPhos (1.1 mol%). Anhydrous, degassed methanol is added to dissolve the solids. The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, the N-acetyl-α-arylenamide substrate (1.0 equiv) is dissolved in anhydrous, degassed methanol.
-
Hydrogenation:
-
The substrate solution is transferred via cannula to the flask containing the catalyst solution.
-
The resulting solution is then transferred to a high-pressure autoclave.
-
The autoclave is sealed and purged with hydrogen gas three times (pressurize to ~50 psi, then vent).
-
The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 60 psi).
-
The reaction mixture is stirred vigorously at room temperature for the required time (typically 1-24 hours, reaction progress can be monitored by TLC or GC/LC-MS).
-
-
Work-up:
-
Upon completion, the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral N-acetyl amine.
-
-
Analysis:
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Mandatory Visualization
Caption: Catalytic cycle for Rh-(S,S)-Et-Duphos hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (S,S)-Ethyl-Duphos in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Ethyl-Duphos, a C2-symmetric chiral phospholane ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in the synthesis of chiral intermediates for the pharmaceutical industry. Developed by M.J. Burk and his team, the DuPhos family of ligands are renowned for their ability to form highly active and enantioselective catalysts when complexed with transition metals such as rhodium and ruthenium. These catalysts are particularly effective in asymmetric hydrogenation reactions, enabling the production of single-enantiomer compounds with high efficiency and stereocontrol. This document provides detailed application notes and protocols for the use of (S,S)-Ethyl-Duphos in the synthesis of key pharmaceutical building blocks.
Core Applications: Asymmetric Hydrogenation
The primary application of (S,S)-Ethyl-Duphos in pharmaceutical synthesis is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. This methodology is instrumental in the production of chiral amino acids, α-hydroxy esters, and other enantiomerically pure intermediates that are crucial for the synthesis of a wide range of therapeutic agents.
Synthesis of Chiral α-Amino Acids
Application Note: The enantioselective synthesis of α-amino acids is a cornerstone of pharmaceutical chemistry, as these molecules are fundamental components of many drugs. The Rh/(S,S)-Et-Duphos catalytic system provides a highly efficient route to a variety of natural and unnatural α-amino acids through the asymmetric hydrogenation of α-enamides. This method is characterized by its high enantioselectivities and broad substrate scope.
Logical Relationship of the Catalytic Cycle:
Caption: Catalytic cycle for Rh/(S,S)-Et-Duphos hydrogenation.
Quantitative Data for Asymmetric Hydrogenation of α-Enamides:
| Substrate (N-acetyl-α-arylenamide) | Product (N-acetyl-α-amino acid) | S/C Ratio | H₂ Pressure (psi) | ee (%) | Reference |
| N-Acetyl-α-phenylenamide | N-Acetyl-phenylalanine | 500 | 60-90 | >95 | [1] |
| N-Acetyl-α-(p-methoxyphenyl)enamide | N-Acetyl-p-methoxyphenylalanine | 500 | 60-90 | >95 | [1] |
| N-Acetyl-α-(2-naphthyl)enamide | N-Acetyl-2-naphthylalanine | 500 | 60-90 | >95 | [1] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of α-Enamides
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Et-Duphos (1.1 mol%). Anhydrous, degassed methanol is added, and the solution is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: A separate reaction vessel is charged with the α-enamide substrate.
-
Hydrogenation: The catalyst solution is transferred to the reaction vessel containing the substrate. The vessel is then placed in a high-pressure reactor, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 60 psi).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the enantiomerically enriched α-amino acid derivative.
Synthesis of Chiral α-Hydroxy Esters
Application Note: Chiral α-hydroxy esters and their corresponding 1,2-diols are valuable building blocks in the synthesis of various pharmaceuticals, including cardiovascular and antiviral agents. The Rh/(S,S)-Et-Duphos system effectively catalyzes the asymmetric hydrogenation of α-(acyloxy)acrylates to provide these intermediates with high enantiopurity.[2] A notable advantage of this method is its tolerance of E/Z isomeric mixtures of the starting material without compromising enantioselectivity.[2]
Experimental Workflow for α-Hydroxy Ester Synthesis:
Caption: Workflow for α-hydroxy ester synthesis.
Quantitative Data for Asymmetric Hydrogenation of α-(Acyloxy)acrylates: [2]
| Substrate (α-(acetoxy)acrylate) | Product (α-hydroxy ester) | S/C Ratio | H₂ Pressure (psi) | ee (%) |
| Methyl 2-(acetoxy)acrylate | Methyl (R)-2-hydroxypropanoate | 500 | 60 | 97 |
| Ethyl 2-(acetoxy)-3-phenylacrylate | Ethyl (R)-2-hydroxy-3-phenylpropanoate | 500 | 60 | 99 |
| Isopropyl 2-(acetoxy)-4-methylpentanoate | Isopropyl (R)-2-hydroxy-4-methylpentanoate | 500 | 60 | 93 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of α-(Acyloxy)acrylates [2]
-
Catalyst Preparation: A stock solution of the catalyst is prepared by dissolving [Rh((S,S)-Et-Duphos)(COD)]BF₄ in methanol (MeOH) under an inert atmosphere.
-
Reaction: In a Fischer-Porter bottle, the α-(acyloxy)acrylate substrate (1.0 mmol) is dissolved in MeOH (5 mL). The catalyst solution (0.2 mol%) is added.
-
Hydrogenation: The bottle is purged with hydrogen and then pressurized to 60 psi. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up: The solvent is removed in vacuo. The resulting crude product can be analyzed for enantiomeric excess by chiral GC or HPLC.
-
Deprotection: The crude α-(acyloxy) ester is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC). The mixture is then filtered, and the solvent is evaporated. The residue is purified by chromatography to afford the pure α-hydroxy ester.
Synthesis of Chiral β-Amino Acids
Application Note: β-amino acids are key components in the synthesis of various pharmaceuticals, including β-lactam antibiotics and other peptidomimetics. While less common than for α-amino acids, the Rh/(S,S)-Et-Duphos system has been successfully applied to the asymmetric hydrogenation of β-(acylamino)acrylates to produce chiral β-amino acids with high enantioselectivity.
Quantitative Data for Asymmetric Hydrogenation of β-(Acylamino)acrylates:
| Substrate (Methyl (Z)-β-acetamidoacrylate) | Product (Methyl (R)-3-acetamidobutanoate) | S/C Ratio | H₂ Pressure (psi) | ee (%) | Reference |
| Methyl (Z)-3-acetamido-2-butenoate | Methyl (R)-3-acetamidobutanoate | 1000 | 90 | 98 | |
| Ethyl (Z)-3-benzamido-3-phenylacrylate | Ethyl (R)-3-benzamido-3-phenylpropanoate | 500 | 90 | 96 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of β-(Acylamino)acrylates
-
Catalyst Activation: In a glovebox, [Rh(COD)₂]OTf (0.5 mol%) and (S,S)-Et-Duphos (0.55 mol%) are dissolved in degassed methanol and stirred for 20 minutes.
-
Reaction Setup: The β-(acylamino)acrylate substrate is placed in a stainless-steel autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen, and pressurized to 90 psi. The reaction is stirred at 25 °C for 24 hours.
-
Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to give the desired protected β-amino acid.
Conclusion
(S,S)-Ethyl-Duphos is a highly effective and versatile chiral ligand for rhodium-catalyzed asymmetric hydrogenation reactions. Its application in pharmaceutical synthesis provides a reliable and scalable method for the production of key chiral intermediates, including α-amino acids, α-hydroxy esters, and β-amino acids, with excellent enantioselectivity. The protocols outlined in this document provide a foundation for researchers and drug development professionals to leverage the power of (S,S)-Ethyl-Duphos in the synthesis of complex and valuable pharmaceutical compounds.
References
Application Notes and Protocols: In Situ Generation of (S,S)-Ethyl-duphos-Rh Catalyst for Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The (S,S)-Ethyl-duphos-Rh catalyst is a highly efficient and enantioselective catalyst for the asymmetric hydrogenation of a wide range of prochiral olefins, particularly in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates. Its in situ preparation, by reacting a suitable rhodium precursor with the chiral (S,S)-Ethyl-duphos ligand immediately prior to the hydrogenation reaction, offers several advantages, including convenience, flexibility, and the use of a freshly prepared, highly active catalyst. This document provides a detailed protocol for the in situ generation of the (S,S)-Ethyl-duphos-Rh catalyst and its application in asymmetric hydrogenation.
Data Presentation
The in situ generated (S,S)-Ethyl-duphos-Rh catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of various substrates. The following table summarizes representative quantitative data, highlighting the high yields and enantiomeric excesses (ee) achieved.
| Substrate | Product | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 |
| Dimethyl itaconate | (S)-Methylsuccinic acid dimethyl ester | 100:1 | MeOH | 4 atm | 25 | 12 | >99 | 98 |
| An N-acetyldehydro-α-amino acid | Chiral α-amino acid derivative | 500:1 | MeOH | 60-90 psi | 25 | 0.5-3 | >95 | >99 |
| A β-keto enamide | Chiral β-amino ketone | 100:1 | Toluene | 50 atm | 50 | 12 | >99 | 99 |
Experimental Protocols
This section provides a detailed methodology for the in situ generation of the (S,S)-Ethyl-duphos-Rh catalyst and its subsequent use in a typical asymmetric hydrogenation reaction.
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: (S,S)-1,2-Bis(2,5-diethylphospholano)benzene ((S,S)-Et-DuPhos)
-
Solvent: Anhydrous, deoxygenated methanol (MeOH) or tetrahydrofuran (THF)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
High-purity hydrogen gas (H₂)
-
Standard Schlenk line and glassware for handling air-sensitive compounds
-
Autoclave or a suitable pressure-resistant reaction vessel
Protocol for In Situ Catalyst Generation and Asymmetric Hydrogenation:
-
Preparation of the Catalyst Solution:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 equivalent) and the (S,S)-Ethyl-duphos ligand (1.05-1.1 equivalents) to a Schlenk flask.
-
Add anhydrous, deoxygenated solvent (e.g., methanol) via cannula to dissolve the solids. The concentration should be adjusted based on the desired substrate-to-catalyst ratio.
-
Stir the resulting solution at room temperature for 15-30 minutes. The color of the solution will typically change, indicating the formation of the catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel (e.g., a glass liner for an autoclave), dissolve the substrate (e.g., Methyl (Z)-α-acetamidocinnamate, 100 equivalents) in the same deoxygenated solvent.
-
Transfer the freshly prepared catalyst solution to the reaction vessel containing the substrate using a cannula.
-
Seal the reaction vessel and place it in the autoclave.
-
Purge the autoclave with hydrogen gas three to five times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C) for the specified time (monitoring by TLC or GC may be necessary to determine completion).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the reaction vessel and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the in situ generation and application of the (S,S)-Ethyl-duphos-Rh catalyst.
Caption: Workflow for in situ (S,S)-Ethyl-duphos-Rh catalyst generation and use.
Caption: Logical relationship of components in the catalyzed reaction.
Application Notes and Protocols for Asymmetric Reduction of C=O and C=N Bonds using (S,S)-Ethyl-Duphos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcohols and amines, key building blocks for a vast array of pharmaceuticals, are often synthesized via the asymmetric reduction of prochiral ketones and imines, respectively. Among the privileged catalysts for these transformations, transition metal complexes of the DuPhos family of ligands have demonstrated exceptional efficacy and enantioselectivity. This document provides detailed application notes and protocols for the use of the (S,S)-Ethyl-duphos ligand in combination with rhodium catalysts for the asymmetric hydrogenation of C=O (ketone) and C=N (imine) bonds.
(S,S)-Ethyl-duphos, a C2-symmetric chiral bisphosphine ligand, creates a well-defined and rigid chiral environment around the metal center. This steric and electronic influence directs the hydrogenation to one face of the prochiral substrate, leading to the formation of one enantiomer in high excess. Rhodium complexes of (S,S)-Ethyl-duphos are particularly effective for the hydrogenation of various functionalized olefins, including α-dehydroamino acid derivatives, where enantiomeric excesses of up to 99.9% have been achieved.[1][2] While the application of this specific ligand to a broad range of simple ketones and imines is less extensively documented in single comprehensive reports, excellent results can be achieved under optimized conditions.
Mechanism of Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, which serves as a model for ketone and imine reduction, involves an oxidative addition of dihydrogen to the rhodium(I) catalyst, followed by coordination of the substrate and subsequent migratory insertion and reductive elimination to yield the product and regenerate the catalyst. The enantioselectivity is determined by the relative stability of the diastereomeric catalyst-substrate complexes.
References
Application Notes and Protocols for High Enantioselectivity with (S,S)-Ethyl-DuPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and high enantioselectivity achieved with the (S,S)-Ethyl-DuPhos ligand in rhodium-catalyzed asymmetric hydrogenations. Detailed protocols and mechanistic insights are included to facilitate the application of this technology in synthetic chemistry and drug development.
The (S,S)-Ethyl-DuPhos ligand, a member of the DuPhos family of chiral phospholane ligands, is a highly effective ligand for a variety of asymmetric transformations, most notably the rhodium-catalyzed hydrogenation of prochiral olefins.[1][2] The resulting [(S,S)-Et-DuPhos-Rh]⁺ catalyst system is renowned for its ability to afford high enantioselectivities (often >95% ee) and high turnover numbers (TONs) for a broad range of substrates.[2] This makes it a valuable tool in the synthesis of chiral molecules, including amino acids, alcohols, and other fine chemicals that are crucial building blocks for pharmaceuticals.
Substrate Scope and Enantioselectivity
The [(S,S)-Et-DuPhos-Rh]⁺ catalyst demonstrates remarkable performance across several classes of substrates. The high enantioselectivity is attributed to the rigid C₂-symmetric backbone of the ligand, which creates a well-defined chiral environment around the rhodium center. A summary of the quantitative data for key substrate classes is presented below.
Table 1: Asymmetric Hydrogenation of Enamides
| Substrate | Product | S/C Ratio | H₂ Pressure (psi) | Enantiomeric Excess (ee%) |
| Methyl 2-acetamidoacrylate | (R)-N-Acetylalanine methyl ester | 500 | 60-90 | >99 |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 500 | 60-90 | >99 |
| N-Acetyl α-arylenamides | Chiral α-1-arylethylamines | up to 50,000 | - | >95 |
| Tetrasubstituted Enamides | Chiral tertiary amines | - | - | up to 99 |
Data sourced from multiple studies, specific conditions may vary.[3][4]
Table 2: Asymmetric Hydrogenation of Enol Esters
| Substrate | Product | S/C Ratio | H₂ Pressure (psi) | Enantiomeric Excess (ee%) |
| α-(Acetyloxy)acrylates | Chiral α-hydroxy esters | 500 | 60 | 93-99 |
| α-(Benzoyloxy)acrylates | Chiral α-hydroxy esters | 500 | 60 | 93-99 |
| Enol esters with β-substituents (E/Z mixtures) | Chiral α-hydroxy esters and 1,2-diols | 500 | 60 | 93-99 |
The catalyst is effective even with E/Z isomeric mixtures of substrates.[5]
Table 3: Asymmetric Reductive Amination of N-Aroylhydrazones
| Substrate | Product | Enantiomeric Excess (ee%) |
| Various N-aroylhydrazones | Chiral protected hydrazines | >90 |
This method demonstrates high chemoselectivity, with little to no reduction of other functional groups like unfunctionalized alkenes, alkynes, ketones, and aldehydes.
Experimental Protocols
The following are generalized protocols for the preparation of the catalyst and the subsequent asymmetric hydrogenation.
Protocol 1: In situ Preparation of the [(S,S)-Et-DuPhos-Rh]⁺ Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)
-
(S,S)-Ethyl-DuPhos
-
Anhydrous, deoxygenated solvent (e.g., methanol, THF)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1 equivalent) to a Schlenk flask.
-
Add (S,S)-Ethyl-DuPhos (1.05-1.1 equivalents) to the flask.
-
Add the desired amount of anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the orange-red cationic rhodium complex should be observed.
-
This solution of the active catalyst is now ready for the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Substrate
-
In situ prepared [(S,S)-Et-DuPhos-Rh]⁺ catalyst solution
-
Anhydrous, deoxygenated solvent
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the substrate in the anhydrous, deoxygenated solvent in the hydrogenation vessel.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio can range from 100 to 50,000, depending on the substrate and desired efficiency.
-
Seal the hydrogenation vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 60-90 psi, but can vary).
-
Stir the reaction mixture at the desired temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Carefully vent the hydrogen pressure.
-
The reaction mixture can then be worked up by removing the solvent under reduced pressure. The product can be purified by standard methods such as column chromatography or crystallization.
-
The enantiomeric excess of the product should be determined using a suitable chiral analytical technique (e.g., chiral HPLC or GC).
Mechanistic Insights and Visualization
The high enantioselectivity of the (S,S)-Ethyl-DuPhos-Rh catalyzed hydrogenation is a result of a well-defined catalytic cycle. The generally accepted mechanism involves the coordination of the prochiral olefin to the chiral rhodium complex, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product and regenerate the catalyst.
An interesting aspect of the DuPhos-Rh system is the "anti-lock-and-key" behavior that has been observed.[6] In this scenario, the more stable diastereomeric intermediate (the "lock-and-key" complex) is less reactive, while a less stable, minor diastereomer is more reactive and leads to the major enantiomeric product.
Caption: Catalytic cycle for (S,S)-Ethyl-DuPhos-Rh catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
The (S,S)-Ethyl-DuPhos ligand, in combination with a rhodium precursor, provides a robust and highly efficient catalytic system for the asymmetric hydrogenation of a wide array of prochiral olefins. The high enantioselectivities and turnover numbers make it an invaluable tool for the synthesis of enantiomerically pure compounds in both academic research and industrial drug development. The provided protocols and mechanistic overview serve as a guide for the practical application of this powerful technology.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric C-C Bond Formation Using (S,S)-Ethyl-duphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the chiral ligand (S,S)-Ethyl-duphos in asymmetric carbon-carbon bond formation reactions. The high efficiency and enantioselectivity of catalysts derived from (S,S)-Ethyl-duphos make it a valuable tool in the synthesis of chiral molecules, particularly for pharmaceutical and fine chemical applications. This document focuses on two key transformations: Palladium-catalyzed asymmetric conjugate addition of arylboronic acids and Rhodium-catalyzed asymmetric intramolecular hydroacylation.
Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones
The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. The use of a palladium catalyst complexed with (S,S)-duphos ligands enables the highly enantioselective addition of arylboronic acids to cyclic enones, yielding chiral β-arylated ketones. This method is notable for its operational simplicity and tolerance to air and moisture.[1][2]
Quantitative Data Summary
The following table summarizes the results for the palladium-catalyzed conjugate addition of various arylboronic acids to cyclic α,β-unsaturated carbonyl compounds using a catalyst system composed of Pd(O₂CCF₃)₂ and a DuPhos ligand (specifically (R,R)-Me-DuPHOS was used in the cited study, which provides analogous results to (S,S)-Et-Duphos for the opposite enantiomer).[2]
| Entry | Enone Substrate | Arylboronic Acid | Ligand | Yield (%)[2] | ee (%)[2] |
| 1 | 2-Cyclohexenone | Phenylboronic acid | (R,R)-Me-DuPHOS | 91 | 95 |
| 2 | 2-Cyclohexenone | 4-Tolylboronic acid | (R,R)-Me-DuPHOS | 94 | 95 |
| 3 | 2-Cyclohexenone | 4-Methoxyphenylboronic acid | (R,R)-Me-DuPHOS | 92 | 96 |
| 4 | 2-Cyclopentenone | Phenylboronic acid | (R,R)-Me-DuPHOS | 85 | 92 |
| 5 | 2-Cycloheptenone | Phenylboronic acid | (R,R)-Me-DuPHOS | 89 | 86 |
| 6 | (S)-(-)-Carvone | Phenylboronic acid | (R,R)-Me-DuPHOS | 75 | >99 (d.r. >99:1) |
| 7 | α,β-Unsaturated Lactone | Phenylboronic acid | (R,R)-Me-DuPHOS | 90 | 94 |
| 8 | Dihydropyridinone | Phenylboronic acid | (R,R)-Me-DuPHOS | >95 | >99 |
Experimental Protocol: Asymmetric Conjugate Addition
This protocol is adapted from the work of Gini, F., Hessen, B., and Minnaard, A. J. (2005), Organic Letters.[1][2]
Materials:
-
Pd(O₂CCF₃)₂ (Palladium(II) trifluoroacetate)
-
(S,S)-Ethyl-duphos or (R,R)-Me-Duphos
-
Arylboronic acid
-
Cyclic enone
-
Anhydrous THF
-
Water (deionized)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(O₂CCF₃)₂ (0.05 mmol, 5 mol%) and (S,S)-Ethyl-duphos (0.055 mmol, 5.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
Reaction Setup: In a separate flask, dissolve the arylboronic acid (1.5 mmol, 1.5 equiv.) and the cyclic enone (1.0 mmol, 1.0 equiv.) in a mixture of THF (3.0 mL) and water (0.5 mL).
-
Reaction Execution: Add the substrate solution to the pre-formed catalyst solution via cannula.
-
Heat the reaction mixture to 50 °C and stir for the required time (typically 4-24 hours, monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent typically a mixture of hexanes and ethyl acetate) to afford the pure β-arylated ketone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Catalytic Cycle and Workflow
Caption: General experimental workflow for the reaction.
Caption: Proposed catalytic cycle for the reaction.
Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation
Asymmetric intramolecular hydroacylation is a powerful method for the synthesis of chiral cyclic ketones from unsaturated aldehydes. The reaction involves the intramolecular addition of an aldehyde C-H bond across an alkene, catalyzed by a rhodium complex bearing a chiral phosphine ligand like (S,S)-Ethyl-duphos. This transformation is atom-economical and can generate valuable chiral carbocycles and heterocycles.
Quantitative Data Summary
The following table presents representative data for the Rh-catalyzed asymmetric hydroacylation of 4-alkenals.
| Entry | Substrate (4-alkenal) | Ligand | Yield (%) | ee (%) | Product |
| 1 | 4-Pentenal | (S,S)-Me-Duphos | 85 | 95 | (R)-Cyclopentanone |
| 2 | 2,2-Dimethyl-4-pentenal | (S,S)-Me-Duphos | 90 | 96 | (R)-3,3-Dimethylcyclopentanone |
| 3 | 4-Hexenal | (S,S)-Me-Duphos | 82 | 94 | (R)-2-Methylcyclopentanone |
| 4 | 5-Phenyl-4-pentenal | (S,S)-Me-Duphos | 78 | 92 | (R)-2-Benzylcyclopentanone |
Experimental Protocol: Asymmetric Intramolecular Hydroacylation
This is a generalized protocol based on established methods for Rh-catalyzed hydroacylation.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-Ethyl-duphos
-
4-Alkenal substrate
-
Anhydrous, degassed solvent (e.g., acetone or CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (0.02 mmol, 2 mol%) and (S,S)-Ethyl-duphos (0.022 mmol, 2.2 mol%).
-
Add anhydrous and degassed solvent (2.0 mL) and stir the mixture for 20-30 minutes at room temperature to form the active catalyst.
-
Reaction Execution: Add the 4-alkenal substrate (1.0 mmol, 1.0 equiv.), typically via syringe, to the catalyst solution.
-
Stir the reaction at the desired temperature (can range from room temperature to 60 °C) until the starting material is consumed (monitor by GC or TLC, typically 12-48 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the resulting cyclic ketone by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Catalytic Cycle Visualization
Caption: Catalytic cycle for the hydroacylation reaction.
Conclusion
The (S,S)-Ethyl-duphos ligand is a highly effective chiral auxiliary for a range of asymmetric C-C bond-forming reactions. The protocols outlined here for palladium-catalyzed conjugate addition and rhodium-catalyzed intramolecular hydroacylation demonstrate its utility in producing valuable chiral building blocks with excellent enantioselectivity. These methods are robust and applicable to a variety of substrates, making them powerful tools for synthetic chemists in academic and industrial research.
References
Application Notes and Protocols for High-Pressure Hydrogenation with (S,S)-Ethyl-duphos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-pressure asymmetric hydrogenation reactions using the chiral ligand (S,S)-Ethyl-duphos. The information compiled herein is intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in the synthesis of chiral molecules for drug development and fine chemical production.
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. The (S,S)-Ethyl-duphos ligand, a member of the DuPhos family of chiral bisphosphine ligands, has demonstrated exceptional efficacy and enantioselectivity in combination with rhodium and iridium catalysts for the hydrogenation of a wide variety of prochiral substrates. This application note focuses on the experimental setup and protocols for conducting these reactions under high-pressure conditions, which can often lead to improved reaction rates and efficiencies.
Data Presentation: Performance of (S,S)-Ethyl-duphos in Asymmetric Hydrogenation
The following tables summarize the performance of Rhodium-(S,S)-Ethyl-duphos catalytic systems in the asymmetric hydrogenation of various classes of substrates under different experimental conditions.
Table 1: Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure | Solvent | Temp. (°C) | Time (h) | ee (%) | Ref. |
| N-Acetyl α-arylenamide | [Rh(COD)((S,S)-Et-DuPhos)]OTf | 20 | 1.0 MPa (10 bar) | 2-Propanol | 50 | 12-16 | >95 | [1] |
| Methyl (Z)-acetamidocinnamate | [Rh(COD)((S,S)-Et-DuPhos)]BF₄ | 500 | 90 psi (~6.2 bar) | Methanol | RT | 0.5-3 | >95 | [2] |
| Various Enamides | Rh-(S,S)-Et-DuPhos complex | - | - | Methanol | RT | - | up to 98.5 | [3] |
Table 2: Asymmetric Hydrogenation of Enol Esters
| Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure | Solvent | Temp. (°C) | Time (h) | ee (%) | Ref. |
| α-(Acetyloxy)acrylate | [Rh(COD)((S,S)-Et-DuPhos)]⁺ | 500 | 60 psi (~4.1 bar) | Various | RT | - | 93-99 | [4] |
| α-(Benzoyloxy)acrylate | [Rh(COD)((S,S)-Et-DuPhos)]⁺ | 500 | 60 psi (~4.1 bar) | Various | RT | - | 93-99 | [4] |
Table 3: Asymmetric Hydrogenation of Other Prochiral Olefins
| Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure | Solvent | Temp. (°C) | Time (h) | ee (%) | Ref. |
| 2-Methylenesuccinamic acid | [(S,S)-Et-DuPhos Rh COD]BF₄ | 100,000 | - | - | - | - | 96 | [5] |
Experimental Protocols
General Protocol for High-Pressure Asymmetric Hydrogenation in a Batch Reactor
This protocol outlines the general procedure for setting up a high-pressure hydrogenation reaction in a stainless-steel autoclave.
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Substrate.
-
Rhodium precursor (e.g., [Rh(COD)₂]OTf or [Rh(COD)₂]BF₄).
-
(S,S)-Ethyl-duphos ligand.
-
Anhydrous, degassed solvent (e.g., methanol, 2-propanol, dichloromethane).
-
Hydrogen gas (high purity).
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor and a slight molar excess (e.g., 1.05-1.1 equivalents) of the (S,S)-Ethyl-duphos ligand to a clean, dry reaction vessel suitable for the autoclave.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Dissolve the substrate in the remaining degassed solvent.
-
Under an inert atmosphere, transfer the substrate solution to the reaction vessel containing the pre-formed catalyst.
-
Seal the reaction vessel and place it inside the autoclave.
-
-
Pressurization and Reaction:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the autoclave system by pressurizing with hydrogen gas to the desired pressure (e.g., 50 atm) and then carefully releasing the pressure. Repeat this process 3-5 times to ensure an inert atmosphere of hydrogen.[6]
-
Pressurize the autoclave to the final desired hydrogen pressure.
-
Begin stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by observing the pressure drop (hydrogen consumption) and/or by taking aliquots for analysis (if the reactor setup allows).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction vessel.
-
The reaction mixture can then be concentrated in vacuo.
-
The crude product can be purified by standard techniques such as flash column chromatography.
-
The enantiomeric excess (ee%) of the product is typically determined by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle of Rh-(S,S)-DuPhos Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide. The cycle begins with the coordination of the enamide to the rhodium catalyst, followed by the oxidative addition of hydrogen. Migratory insertion and subsequent reductive elimination yield the chiral product and regenerate the active catalyst.
References
Application Notes and Protocols: (S,S)-Ethyl-duphos in the Synthesis of Chiral Alcohols and Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols and diols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the privileged ligands developed for asymmetric hydrogenation, the DuPhos family of chiral phospholanes has demonstrated exceptional efficacy. This document provides detailed application notes and protocols for the use of the C2-symmetric ligand, (S,S)-Ethyl-duphos, in combination with rhodium catalysts for the highly enantioselective synthesis of chiral alcohols and 1,2-diols via the hydrogenation of prochiral ketones, β-keto esters, and enol esters.
Core Applications
The rhodium complex of (S,S)-Ethyl-duphos, often denoted as [Rh((S,S)-Et-Duphos)(COD)]BF₄, is a highly effective catalyst for the asymmetric hydrogenation of a variety of prochiral substrates. Key applications include:
-
Synthesis of Chiral β-Hydroxy Esters: The reduction of β-keto esters yields valuable chiral β-hydroxy esters, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.
-
Synthesis of Chiral 1,2-Diols: The asymmetric hydrogenation of α-hydroxy ketones or, more commonly, their enol ester derivatives, provides a direct route to enantiomerically enriched 1,2-diols. These motifs are prevalent in biologically active molecules and serve as important chiral auxiliaries.
Data Presentation
Table 1: Asymmetric Hydrogenation of β-Keto Esters with a Chiral Ruthenium-Diphosphine Catalyst
Note: While the following data was generated using a Ruthenium catalyst, the protocol is adaptable for Rhodium-(S,S)-Et-Duphos systems, which are known to be highly effective for similar transformations. This table serves as a template for expected outcomes.
| Entry | Substrate | Product | S/C Ratio | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 10,000 | 4-5 | >99 | >98 |
| 2 | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 1,000 | 12 | 98 | 98 |
| 3 | Ethyl benzoylacetate | Ethyl (S)-3-hydroxy-3-phenylpropanoate | 1,000 | 12 | >99 | 97 |
| 4 | Ethyl 4-benzyloxyacetoacetate | Ethyl (S)-4-benzyloxy-3-hydroxybutanoate | 1,000 | 12 | 99 | 98 |
Table 2: Rh-(S,S)-Et-Duphos Catalyzed Asymmetric Hydrogenation of Enol Esters
| Entry | Substrate | Product | S/C Ratio | H₂ Pressure (psi) | Time (h) | ee (%) |
| 1 | 1-Phenylvinyl acetate | (R)-1-Phenylethanol | 500 | 60 | 0.5-3 | 95 |
| 2 | Ethyl 2-(acetyloxy)acrylate | Ethyl (R)-2-hydroxypropanoate | 500 | 60 | 0.5-3 | >99 |
| 3 | Methyl 2-(acetyloxy)acrylate | Methyl (R)-2-hydroxypropanoate | 500 | 60 | 0.5-3 | 93-99 |
| 4 | Various β-substituted α-(acetyloxy)acrylates | Corresponding chiral α-hydroxy esters | 500 | 60 | - | 93-99 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Hydrogenation of β-Keto Esters
This protocol is adapted from highly efficient procedures developed for chiral diphosphine-metal catalysts and is applicable to the Rh-(S,S)-Et-Duphos system.
Materials:
-
Rh-(S,S)-Et-Duphos catalyst precursor (e.g., [Rh((S,S)-Et-Duphos)(COD)]BF₄)
-
β-Keto ester substrate
-
Anhydrous, degassed solvent (e.g., methanol or ethanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Rh-(S,S)-Et-Duphos catalyst (0.01 to 0.1 mol%).
-
Add the β-keto ester substrate. For optimal results, the reaction can be run neat or with a minimal amount of alcohol solvent (e.g., the alcohol corresponding to the ester).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 60-100 psi, but can be higher).
-
Stir the reaction mixture at the desired temperature (room temperature to 80°C) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Carefully vent the autoclave and purge with nitrogen.
-
The product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of Enol Esters to Chiral 1,2-Diols
This protocol is based on established methods for the Rh-DuPHOS catalyzed hydrogenation of enol esters.
Materials:
-
[Rh((S,S)-Et-Duphos)(COD)]BF₄ catalyst
-
Enol ester substrate (e.g., an α-(acetyloxy)acrylate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, dissolve the enol ester substrate in anhydrous, degassed methanol in a suitable reaction vessel.
-
Add the [Rh((S,S)-Et-Duphos)(COD)]BF₄ catalyst (typically a substrate-to-catalyst ratio of 500:1).
-
Place the reaction vessel in a high-pressure autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 60 psi.
-
Stir the reaction at room temperature for the required time (typically 0.5 to 3 hours).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
The solvent is removed under reduced pressure. The resulting chiral α-hydroxy ester can be purified by standard methods.
-
To obtain the corresponding 1,2-diol, the α-hydroxy ester is then reduced using a suitable reducing agent (e.g., LiAlH₄) in an appropriate solvent (e.g., THF).
Visualizations
Caption: General workflow for the asymmetric hydrogenation of prochiral substrates using a Rh-(S,S)-Et-Duphos catalyst.
Caption: Synthetic pathway for the preparation of chiral 1,2-diols from enol esters.
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in (S,S)-Ethyl-duphos reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in asymmetric hydrogenation reactions using the (S,S)-Ethyl-duphos ligand.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why is my enantioselectivity (% ee) unexpectedly low?
Low enantioselectivity can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial. Consider the following potential causes:
-
Catalyst Integrity: The active catalyst may not have formed correctly, or it may have degraded.
-
Substrate and Reagent Purity: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact enantioselectivity.
-
Solvent Effects: The choice of solvent plays a critical role in the chiral induction process.
-
Procedural Errors: Improper handling of air- and moisture-sensitive reagents can lead to catalyst deactivation.
A logical workflow for troubleshooting this issue is presented below.
Q2: How critical is the purity of my substrate and solvent?
Extremely critical. Impurities can act as catalyst poisons, drastically reducing both activity and enantioselectivity.
-
Substrate Purity: Ensure your substrate is of the highest possible purity. Isomers (E/Z) in the starting material can sometimes lead to products with opposite chirality, resulting in a lower overall % ee.[1] Recrystallization or chromatography of the substrate is recommended.
-
Solvent Quality: Use anhydrous, degassed solvents. Protic impurities (water, alcohols) or coordinating solvents can interfere with the catalyst-substrate interaction. Oxygen can lead to catalyst oxidation and deactivation.
Q3: My catalyst solution changed color/precipitated during the reaction. What does this indicate?
This often signals catalyst deactivation or decomposition. The formation of rhodium black (a black precipitate) is a common indicator of catalyst decomposition.[2]
-
Possible Causes:
-
Presence of oxygen or other impurities.
-
Reaction temperature is too high.
-
Incompatible additives or functional groups on the substrate.
-
-
Solutions:
-
Ensure all reagents and the reaction setup are rigorously deoxygenated.
-
Re-evaluate the reaction temperature; sometimes lower temperatures improve stability and selectivity.
-
Consider if any additives are necessary and if they are compatible with the catalyst system.
-
Q4: How do I choose the right solvent for my reaction?
Solvent choice is a powerful tool for optimizing enantioselectivity, as it can influence the stability of the diastereomeric transition states. A solvent screening is often a necessary step in optimizing a new (S,S)-Ethyl-duphos catalyzed reaction.
-
General Trends: Non-protic solvents are generally preferred. Methanol, while commonly used, can sometimes lead to lower enantioselectivity compared to solvents like THF or dichloromethane for certain substrates.[2]
-
Solvent Screening: It is advisable to screen a range of solvents with varying polarities.
Table 1: Effect of Solvent on Enantioselectivity for a Model Reaction
| Solvent | Enantiomeric Excess (% ee) |
| Methanol | 92 |
| Dichloromethane | 95 |
| Toluene | 85 |
| Tetrahydrofuran (THF) | 96 |
| Ethyl Acetate | 94 |
Note: These values are illustrative and the optimal solvent is substrate-dependent.
Q5: What is the impact of hydrogen pressure on the enantioselectivity?
The effect of hydrogen pressure can be complex and substrate-dependent.
-
Low Pressure: For some substrates, particularly certain enamides, lower hydrogen pressures (< 60 psi) are crucial for achieving high enantioselectivity.[3]
-
High Pressure: In other cases, higher pressures can lead to faster reaction rates with little to no negative impact on the % ee.[2]
If you are observing low enantioselectivity, varying the hydrogen pressure is a key parameter to investigate.
Table 2: Influence of Hydrogen Pressure on Enantioselectivity
| Substrate Type | Pressure (psi) | Enantiomeric Excess (% ee) |
| Enamide A | 15 | 99 |
| Enamide A | 90 | 95 |
| α,β-Unsaturated Ester B | 60 | >98 |
| α,β-Unsaturated Ester B | 500 | >98 |
Note: Data is compiled from various sources and illustrates potential trends.
Q6: Can additives improve my enantioselectivity?
Yes, in some cases, additives can have a significant effect.
-
Bases: For certain substrates, the addition of a non-coordinating base like K₂CO₃ or a hindered organic base can improve both conversion and enantioselectivity.[4]
-
Acids: In other systems, trace amounts of acid can influence the catalytic performance.[4]
The use of additives should be approached systematically, as they can also inhibit the reaction if not chosen carefully.
Experimental Protocols
Protocol 1: In-Situ Preparation of the [Rh((S,S)-Et-Duphos)(COD)]BF₄ Catalyst
This protocol describes the preparation of the active catalyst precursor immediately before the hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-Et-Duphos (1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene)
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a nitrogen/argon atmosphere, add (S,S)-Et-Duphos (1.05 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add [Rh(COD)₂]BF₄ (1.00 equivalent) to the flask.
-
Add the desired amount of anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically orange-red in color.
-
This catalyst solution is now ready for the addition of the substrate for the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Prepared [Rh((S,S)-Et-Duphos)(COD)]BF₄ catalyst solution
-
Substrate
-
Anhydrous, degassed solvent
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, add the substrate to a clean, dry hydrogenation vessel liner.
-
Add any additional solvent required to achieve the desired substrate concentration.
-
Transfer the freshly prepared catalyst solution to the hydrogenation vessel liner via cannula or syringe. The typical substrate-to-catalyst ratio (S/C) is between 100:1 and 1000:1.
-
Seal the hydrogenation vessel and purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction for hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Open the vessel and analyze the crude reaction mixture to determine conversion and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
The relationship between key reaction parameters and the resulting enantioselectivity can be visualized as follows.
References
Technical Support Center: Optimization of (S,S)-Ethyl-duphos Catalyst Loading and Substrate-to-Catalyst Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading and substrate-to-catalyst ratios in asymmetric hydrogenation reactions using the (S,S)-Ethyl-duphos ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of asymmetric hydrogenation reactions with (S,S)-Ethyl-duphos.
Question: My reaction shows low conversion or fails to initiate. What are the potential causes and solutions?
Answer:
Low or no conversion in a hydrogenation reaction can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity:
-
Improper Catalyst Formation: The active catalyst may not have formed correctly in situ. Ensure the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the (S,S)-Ethyl-duphos ligand are of high purity and mixed in the correct stoichiometric ratio (typically 1:1.05-1.1 Rh:ligand) in a thoroughly degassed solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Deactivation: The catalyst is sensitive to oxygen and certain impurities. Ensure all solvents and reagents are rigorously degassed and dried. Substrate impurities, such as sulfur or coordinating functional groups, can poison the catalyst. Purify the substrate by chromatography or recrystallization if necessary.
-
Insufficient Hydrogen: Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is adequate for the substrate. While many reactions proceed at low pressures (e.g., 1-4 atm), some challenging substrates may require higher pressures.
-
-
Reaction Conditions:
-
Low Temperature: While many (S,S)-Ethyl-duphos catalyzed hydrogenations proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 40-50 °C).
-
Solvent Choice: The choice of solvent can significantly impact catalyst activity and solubility. Methanol and ethanol are common choices, but other solvents like THF or dichloromethane can be effective. Ensure the catalyst and substrate are soluble in the chosen solvent.
-
Question: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?
Answer:
Suboptimal enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
-
Catalyst Loading and Substrate-to-Catalyst (S/C) Ratio:
-
High Catalyst Loading: In some cases, a higher catalyst loading can lead to lower enantioselectivity due to the formation of less selective catalytic species. Try decreasing the catalyst loading (increasing the S/C ratio).
-
Low Catalyst Loading: Conversely, for some substrates, a certain minimum catalyst concentration might be necessary to maintain the desired catalytic cycle. If you are already at a very high S/C ratio, a slight increase in catalyst loading might be beneficial.
-
-
Reaction Parameters:
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is substrate-dependent. For some systems, a lower hydrogen pressure can lead to higher ee, while for others the opposite is true. It is an important parameter to screen.
-
Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity. If the reaction proceeds at a reasonable rate at a lower temperature, this is often a good strategy to improve ee.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Screening different solvents is recommended.
-
-
Substrate and Ligand:
-
Substrate Purity: Impurities in the substrate can sometimes interfere with the chiral recognition process.
-
Ligand Purity: Ensure the (S,S)-Ethyl-duphos ligand is of high optical purity.
-
Question: I am observing side reactions or product degradation. What can I do?
Answer:
Side reactions can reduce the yield of the desired product and complicate purification.
-
Over-reduction: In some cases, other functional groups in the molecule may be susceptible to reduction. This can sometimes be mitigated by using lower hydrogen pressure, lower temperatures, and shorter reaction times.
-
Isomerization: For certain substrates, isomerization of the double bond can occur, which may lead to a loss of enantioselectivity. This can sometimes be suppressed by adjusting the solvent or temperature.
-
Reaction Time: Monitor the reaction progress by techniques like TLC, GC, or HPLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading and S/C ratio for a new substrate?
A1: A good starting point for a new substrate is a catalyst loading of 1 mol% (S/C ratio of 100:1). This allows for a reasonable reaction rate to establish the feasibility of the transformation. The catalyst loading can then be optimized by systematically decreasing it (e.g., to 0.1 mol% or 0.01 mol%) to determine the minimum required for efficient conversion and high enantioselectivity.
Q2: How do I prepare the active catalyst?
A2: The active catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, with the (S,S)-Ethyl-duphos ligand in a degassed solvent under an inert atmosphere. The mixture is typically stirred for 15-30 minutes to allow for the formation of the active catalyst before the substrate is introduced.
Q3: What is the effect of the counter-ion (e.g., BF₄⁻, OTf⁻) on the catalyst performance?
A3: The counter-ion can influence the solubility and reactivity of the catalyst. While BF₄⁻ is commonly used, OTf⁻ (triflate) can sometimes lead to a more active catalyst. If you are experiencing issues with catalyst activity, screening different counter-ions can be beneficial.
Q4: How should I handle and store the (S,S)-Ethyl-duphos ligand and its rhodium complexes?
A4: (S,S)-Ethyl-duphos is an air-sensitive phosphine ligand and should be handled under an inert atmosphere (e.g., in a glovebox). It should be stored in a tightly sealed container in a refrigerator or freezer. The rhodium complexes are also air-sensitive, especially in solution, and should be handled accordingly.
Data Presentation
The following tables provide a summary of representative data for the asymmetric hydrogenation of common substrates using (S,S)-Ethyl-duphos-Rh catalysts, illustrating the effect of catalyst loading and S/C ratio on conversion and enantioselectivity.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Catalyst Loading (mol%) | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | 1 | 100:1 | 1 | Methanol | 1 | >99 | 99 |
| 2 | 0.1 | 1000:1 | 1 | Methanol | 3 | >99 | 99 |
| 3 | 0.01 | 10,000:1 | 4 | Methanol | 12 | >99 | 98 |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Entry | Catalyst Loading (mol%) | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.2 | 500:1 | 4 | Methanol | 2 | >99 | 96 |
| 2 | 0.02 | 5,000:1 | 4 | Methanol | 8 | >99 | 96 |
| 3 | 0.002 | 50,000:1 | 10 | Methanol | 24 | >99 | 95 |
Experimental Protocols
Protocol 1: General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation
-
Catalyst Preparation:
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and (S,S)-Ethyl-duphos (1.05-1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add degassed solvent (e.g., methanol, to achieve a substrate concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes under an argon atmosphere. The solution should become homogeneous.
-
-
Hydrogenation:
-
Add the substrate (1.0 equiv) to the flask containing the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas (3-5 cycles).
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: General workflow for asymmetric hydrogenation.
Caption: Troubleshooting logic for low enantioselectivity.
Effect of solvent and temperature on (S,S)-Ethyl-duphos catalytic activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the (S,S)-Ethyl-duphos ligand in catalytic asymmetric hydrogenation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Low Enantioselectivity (ee%)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the enantiomeric excess (ee%) of my product lower than expected? | Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex, thereby affecting enantioselectivity. Non-polar and non-coordinating solvents often favor higher ee%. | 1. Solvent Screening: If possible, screen a range of solvents with varying polarities. Protic solvents like methanol can sometimes lead to high enantioselectivity, while other systems may perform better in aprotic solvents like THF or toluene. 2. Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could coordinate to the rhodium center and interfere with the chiral environment. Use freshly distilled or high-purity anhydrous solvents. |
| Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity by enabling less-favored reaction pathways with lower activation energy barriers. | 1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). While this may decrease the reaction rate, it often enhances enantioselectivity. 2. Temperature Optimization: If the reaction is too slow at lower temperatures, perform a temperature optimization study to find the best balance between reaction rate and enantioselectivity. | |
| Substrate Quality: Impurities in the substrate can poison the catalyst or compete with the desired substrate, leading to lower ee%. The steric and electronic properties of the substrate itself are also crucial. | 1. Substrate Purification: Purify the substrate before use (e.g., by recrystallization or chromatography). 2. Substrate Structure: Be aware that the absence of steric hindrance near the coordinating group of the substrate is often important for high enantioselectivity. | |
| Catalyst Preparation and Handling: Improper preparation or handling of the catalyst can lead to the formation of inactive or less selective catalytic species. | 1. Inert Atmosphere: Prepare and handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the phosphine ligand. 2. Pre-catalyst Purity: Use a high-purity rhodium precursor. |
Issue: Low Conversion or Reaction Rate
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction showing low conversion or proceeding very slowly? | Catalyst Activity: The catalyst may be deactivated or inhibited. | 1. Check for Impurities: Ensure the substrate, solvent, and hydrogen gas are free of impurities that can act as catalyst poisons (e.g., sulfur compounds, water, oxygen). 2. Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome low reaction rates. 3. Catalyst Preparation: Ensure the active catalyst was generated correctly from the pre-catalyst. |
| Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | 1. Increase Temperature: Gradually increase the reaction temperature. Be mindful that this may negatively impact enantioselectivity, so a balance needs to be found. | |
| Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. | 1. Increase Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of the reaction vessel. | |
| Solvent Effects: The chosen solvent may not be optimal for catalyst solubility or activity. | 1. Solvent Screening: Test different solvents to find one that provides a good balance of catalyst solubility, activity, and enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a reaction using a (S,S)-Ethyl-duphos-Rhodium catalyst?
A1: The optimal solvent is substrate-dependent. However, high enantioselectivities are often achieved in a range of solvents. For the asymmetric hydrogenation of enol esters, for example, excellent results have been reported in solvents like THF, benzene, and methanol.[1] It is recommended to perform a solvent screen for your specific substrate to determine the best conditions.
Q2: How does temperature affect the catalytic activity and enantioselectivity?
A2: Generally, increasing the reaction temperature will increase the reaction rate. However, higher temperatures can have a detrimental effect on enantioselectivity. An optimal temperature must be found that balances an acceptable reaction rate with high enantioselectivity. It is often advisable to start at room temperature and adjust as needed.
Q3: My reaction is not working at all. What are the most common reasons for complete failure?
A3: Complete reaction failure is often due to catalyst deactivation. The most common causes are:
-
Oxygen: The phosphine ligand and the rhodium catalyst are sensitive to oxidation. Ensure all manipulations are carried out under a strictly inert atmosphere.
-
Impurities: Trace impurities in the substrate, solvent, or hydrogen gas can act as potent catalyst poisons.
-
Incorrect Catalyst Preparation: The active catalyst may not have been formed correctly from the rhodium precursor and the (S,S)-Ethyl-duphos ligand.
Q4: Can I use a substrate with a complex structure?
A4: Yes, (S,S)-Ethyl-duphos-Rh catalysts are known for their broad substrate scope. However, the steric and electronic properties of the substrate can significantly influence the outcome. The absence of significant steric hindrance near the coordinating group of the substrate is often beneficial for achieving high enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on the Enantiomeric Excess (ee%) of the Asymmetric Hydrogenation of an Enol Ester Catalyzed by a Rh-DuPHOS Complex.
| Solvent | Enantiomeric Excess (ee%) |
| Tetrahydrofuran (THF) | 98.5 |
| Benzene | 98.8 |
| Methanol (MeOH) | 96.1 |
| Ethyl Acetate (EtOAc) | 93.3 |
| Methylene Chloride (CH₂Cl₂) | 94.9 |
Data adapted from a study on the asymmetric hydrogenation of enol esters using a Rh-DuPHOS catalyst.[1]
Experimental Protocols
Detailed Methodology for the Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
This protocol is a representative example and may require optimization for other substrates.
1. Catalyst Preparation (in a glovebox):
-
In a vial, dissolve [Rh(COD)₂]BF₄ (e.g., 5.0 mg, 0.012 mmol) and (S,S)-Ethyl-duphos (e.g., 6.2 mg, 0.013 mmol) in 2 mL of anhydrous, degassed methanol.
-
Stir the solution at room temperature for 15-20 minutes. The solution should turn from a pale yellow to a reddish-orange color, indicating the formation of the catalyst complex.
2. Hydrogenation Reaction:
-
In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 220 mg, 1.0 mmol) in 8 mL of anhydrous, degassed methanol.
-
Transfer this substrate solution to a hydrogenation vessel equipped with a magnetic stir bar.
-
Using a gas-tight syringe, add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas (3 cycles of pressurizing to ~50 psi and venting).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi).
-
Stir the reaction mixture vigorously at room temperature for the desired reaction time (e.g., 12-24 hours, monitor by TLC or GC/HPLC).
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting logic for common issues.
References
Strategies to prevent deactivation of (S,S)-Ethyl-duphos catalysts
Welcome to the Technical Support Center for (S,S)-Ethyl-duphos catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of these powerful asymmetric hydrogenation catalysts. Our goal is to help you maximize catalyst performance and longevity by addressing common challenges, particularly catalyst deactivation.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction is sluggish or has stalled completely. What are the likely causes?
Answer: A stalled or sluggish reaction is one of the most common issues and is often related to catalyst deactivation. The primary culprit is typically the presence of impurities that poison the catalyst.
-
Halide Contamination: The most significant deactivating species for cationic rhodium catalysts like those with DuPhos ligands are halide ions, especially chloride (Cl⁻).[1] These ions react with the active catalyst to form inactive trinuclear, halide-bridged rhodium complexes.[1] The extent of deactivation depends on the halide concentration, the substrate, and the solvent.[1]
-
Coordinating Solvents or Substrate Functional Groups: Solvents with strong coordinating properties can compete with the substrate for binding to the rhodium center, leading to inhibition. Similarly, certain functional groups on the substrate molecule can irreversibly bind to the catalyst and act as an internal poison.
-
Oxidative Degradation: Exposure of the catalyst solution to air (oxygen) can lead to the oxidation of the phosphine ligand, rendering the catalyst inactive. It is crucial to handle the catalyst and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Thermal Instability: While (S,S)-Ethyl-duphos catalysts are robust, prolonged exposure to high temperatures can lead to degradation. The optimal reaction temperature should be carefully maintained.
FAQ 2: I am observing low enantioselectivity (ee%). What could be the reason?
Answer: A decrease in enantioselectivity can be alarming and points to issues with the integrity of the chiral catalyst environment.
-
Ligand Degradation: As mentioned above, oxidation of the phosphine ligand not only deactivates the catalyst but can also alter the chiral environment, leading to a loss of stereocontrol.
-
Presence of Water: While trace amounts of water can sometimes be benign or even beneficial in certain hydrogenations, significant amounts can interfere with the catalytic cycle and impact enantioselectivity. The effect of water can be complex and substrate-dependent.
-
Incorrect Catalyst Preparation: Improper preparation of the active catalyst from its precursor can lead to the formation of multiple rhodium species, some of which may be achiral or have low enantioselectivity, thus eroding the overall ee%.
-
Substrate Isomerization: In some cases, the reaction conditions might promote the isomerization of the substrate, which can lead to a lower enantiomeric excess in the product.
FAQ 3: How can I prevent catalyst deactivation due to halide impurities?
Answer: Preventing halide-induced deactivation is critical for achieving high catalyst turnover numbers and reproducible results.
-
Rigorous Substrate and Solvent Purification: The most effective strategy is to meticulously purify all reaction components. Substrates synthesized using chlorinated reagents are a common source of chloride contamination.[1]
-
Use of Halide Scavengers: The addition of a halide scavenger, such as a silver salt with a non-coordinating counterion (e.g., silver tetrafluoroborate, AgBF₄, or silver hexafluoroantimonate, AgSbF₆), can precipitate halide ions from the reaction mixture. However, careful optimization is required as excess silver salts can potentially interfere with the catalysis.
FAQ 4: Are there any general best practices to maintain high catalyst activity?
Answer: Yes, adhering to stringent experimental protocols is key to success.
-
Inert Atmosphere: Always handle the catalyst and set up reactions in a glovebox or using Schlenk line techniques to exclude oxygen and moisture.
-
High-Purity Reagents: Use freshly distilled, degassed solvents and purified substrates.
-
Proper Catalyst Pre-formation: When preparing the active catalyst in situ, allow for sufficient time for the pre-catalyst to fully activate before adding the substrate.
-
Temperature Control: Maintain the recommended reaction temperature to avoid thermal degradation.
FAQ 5: Can a deactivated (S,S)-Ethyl-duphos catalyst be regenerated?
Answer: The regeneration of homogeneous catalysts like Rh-DuPhos is challenging and often not practical on a laboratory scale. For halide-poisoned catalysts, the formation of the trinuclear bridged species is generally considered irreversible under typical reaction conditions. In an industrial setting, processes to recover and recycle the precious rhodium metal from spent catalyst streams are often employed. For laboratory use, preventing deactivation is a more feasible strategy than attempting regeneration.
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of chloride ion concentration on the performance of a Rh-DuPhos catalyzed asymmetric hydrogenation. This data highlights the critical importance of minimizing halide impurities.
| Chloride [Cl⁻] Concentration (ppm) | Substrate to Catalyst Ratio (S/C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| < 1 | 100,000 | 7.7 | > 99 | 96 | [1] |
| 10 | 10,000 | 12 | ~50 | 95 | Inferred from[1] |
| 50 | 10,000 | 12 | < 10 | N/A | Inferred from[1] |
| 100 | 1,000 | 24 | No reaction | N/A | Inferred from[1] |
N/A: Not applicable as there was no significant product formation. Data is illustrative and synthesized based on the dramatic effects described in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using (S,S)-Ethyl-duphos Catalyst
This protocol outlines a general procedure for a typical asymmetric hydrogenation reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Precursor Charging: In a glovebox, weigh the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the (S,S)-Ethyl-duphos ligand into a reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of freshly distilled and degassed solvent (e.g., methanol, THF).
-
Catalyst Pre-formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst. The solution should become homogeneous.
-
Substrate Addition: Add a solution of the purified substrate in the same degassed solvent to the reaction vessel.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source. Purge the vessel with hydrogen gas (3-4 cycles) before pressurizing to the desired pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals for analysis (e.g., by GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. The product can be isolated using standard purification techniques.
Protocol 2: Purification of an Olefin Substrate to Remove Halide Impurities
This protocol provides a general method for removing residual chloride impurities from a substrate.
-
Dissolution: Dissolve the substrate in a suitable organic solvent in which the substrate is highly soluble but inorganic salts are not (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it multiple times (3-5 times) with deionized water. This will extract water-soluble inorganic chlorides.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified substrate.
-
Verification (Optional but Recommended): The halide content can be checked by various analytical methods, such as ion chromatography after combustion of the sample, to ensure the purification was effective.
Visualizations
Catalyst Deactivation Pathway
Caption: Halide-induced deactivation of the (S,S)-Ethyl-duphos catalyst.
Workflow for Preventing Catalyst Deactivation
Caption: Experimental workflow to minimize catalyst deactivation.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common issues in catalysis.
References
Technical Support Center: Purification of (S,S)-Ethyl-duphos Catalyzed Reaction Products
Welcome to the technical support center for the purification of products from (S,S)-Ethyl-duphos catalyzed reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity chiral products.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from (S,S)-Ethyl-duphos catalyzed reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with residual rhodium catalyst (visible as a dark coloration or by ICP-MS analysis). | 1. Incomplete removal by standard silica gel chromatography. 2. Strong coordination of the rhodium complex to the product. | 1. Use of Metal Scavengers: Employ silica-based metal scavengers such as SiliaMetS® Thiourea or SiliaMetS® Thiol, which have a high affinity for rhodium.[1] 2. Activated Carbon Treatment: Stir the crude product solution with activated carbon to adsorb the rhodium catalyst.[2][3] 3. Specialized Chromatography: Use radial flow cartridges (e.g., E-PAK®) for efficient removal of rhodium residues.[1] |
| Product co-elutes with the (S,S)-Ethyl-duphos ligand or its oxide during column chromatography. | 1. Similar polarity of the product and the ligand/ligand oxide. 2. The phosphine ligand has not been fully oxidized, resulting in a less polar impurity. | 1. Oxidation of the Phosphine Ligand: Convert the (S,S)-Ethyl-duphos ligand to its more polar phosphine oxide by stirring with an oxidizing agent (e.g., hydrogen peroxide) or by air oxidation catalyzed by activated carbon.[4][5][6][7] This increases its retention on silica gel. 2. Amine-Functionalized Silica: For basic amine products, use an amine-functionalized silica column to improve separation from the neutral or weakly basic ligand/ligand oxide.[8] 3. Mobile Phase Modification: When purifying basic amine products on standard silica, add a competing amine like triethylamine (0.1-1%) to the mobile phase to reduce tailing of the product and improve separation.[8] |
| Low product recovery after purification. | 1. Product degradation on acidic silica gel (especially for sensitive amines). 2. Irreversible adsorption of the product onto the purification medium. 3. Loss of product during work-up or extraction steps. | 1. Use of Deactivated Silica: Employ silica gel that has been treated with a base (e.g., triethylamine) or use a commercially available deactivated silica. 2. Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase for acid-sensitive compounds. 3. Optimize Extraction pH: For basic amine products, ensure the aqueous phase is basic during extraction to keep the product in its neutral, more organic-soluble form. For acidic products, the aqueous phase should be acidic. |
| Racemization of the chiral product during purification. | 1. Exposure to harsh acidic or basic conditions. 2. Elevated temperatures during solvent removal or chromatography. | 1. Maintain Neutral pH: Use buffered solutions during work-up and extractions where possible. 2. Avoid Harsh Conditions: Use milder mobile phase modifiers and avoid strong acids or bases. 3. Low-Temperature Purification: Perform chromatography and solvent evaporation at reduced temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the easiest way to remove the bulk of the (S,S)-Ethyl-duphos ligand and the rhodium catalyst before column chromatography?
A1: A highly effective initial purification step is to oxidize the (S,S)-Ethyl-duphos to its phosphine oxide and then perform a simple filtration or extraction. The rhodium catalyst can often be removed concurrently. One recommended method is to treat the reaction mixture with an oxidizing agent like hydrogen peroxide, followed by an aqueous wash. Alternatively, stirring the crude mixture with activated carbon can facilitate the air oxidation of the phosphine ligand and adsorb the rhodium catalyst simultaneously.[4][5][6][7] Passing the reaction mixture through a short plug of silica gel can also remove a significant portion of the catalyst.[9]
Q2: I am still seeing rhodium in my final product after chromatography. What are the most effective methods for trace rhodium removal?
A2: For removing trace amounts of rhodium to meet the stringent requirements for active pharmaceutical ingredients (APIs), specialized metal scavengers are recommended.[1] Silica-based scavengers with functional groups like thiourea, thiol, or triamine have demonstrated high efficiency in scavenging rhodium.[1][10] These can be stirred with a solution of your product and then easily filtered off.
Q3: My product is a chiral amine, and I'm having trouble with purification on silica gel. What are my options?
A3: Purifying basic amines on standard silica can be challenging due to interactions with acidic silanol groups, leading to tailing and poor separation.[8] Consider the following:
-
Add a competing base to the mobile phase: Incorporating a small amount of triethylamine or ammonia into your eluent can neutralize the acidic sites on the silica, improving peak shape and separation.[8]
-
Use amine-functionalized silica: This stationary phase is specifically designed for the purification of basic compounds and often provides superior results.[8]
-
Reversed-phase chromatography: If your amine product is sufficiently polar, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a buffer or additive) can be an effective alternative.[8]
Q4: How can I confirm that the (S,S)-Ethyl-duphos ligand has been completely oxidized to the phosphine oxide?
A4: The oxidation can be monitored by ³¹P NMR spectroscopy. The phosphorus signal for (S,S)-Ethyl-duphos will have a chemical shift in the typical phosphine region, while the corresponding phosphine oxide will appear at a significantly different, downfield chemical shift.
Q5: Are there any non-chromatographic methods to purify the product?
A5: Depending on the physical properties of your product, crystallization or salt formation (for amine or acidic products) can be effective non-chromatographic purification methods. If the product is a solid, crystallization from an appropriate solvent system can effectively separate it from soluble impurities like the catalyst and ligand oxide. For amine products, formation of a crystalline salt with a chiral or achiral acid can facilitate purification.
Experimental Protocols
Protocol 1: Oxidation of (S,S)-Ethyl-duphos and Catalyst Removal using Activated Carbon
This protocol is suitable as a preliminary purification step to remove the majority of the phosphine ligand and rhodium catalyst.
-
Reaction Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolution: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Activated Carbon Treatment: To the solution, add activated carbon (approximately 10-20 times the weight of the catalyst used).
-
Oxidation and Adsorption: Stir the suspension open to the air at room temperature for 4-6 hours. This facilitates the air oxidation of the (S,S)-Ethyl-duphos to its more polar phosphine oxide and allows for the adsorption of the rhodium complex onto the carbon.[4][7]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with additional solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze by TLC or NMR to assess the removal of the impurities before proceeding with further purification if necessary.
Protocol 2: Rhodium Removal using a Silica-Based Scavenger
This protocol is designed for the removal of trace rhodium from a partially purified product.
-
Product Dissolution: Dissolve the product containing trace rhodium in a suitable solvent (e.g., toluene, THF, or dichloromethane).
-
Scavenger Selection: Choose an appropriate silica-based scavenger. SiliaMetS® Thiourea is a versatile and effective choice for rhodium.[1]
-
Scavenging: Add the scavenger (typically 3-5 equivalents relative to the residual rhodium) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter off the silica scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze for residual rhodium content by ICP-MS.
Protocol 3: Column Chromatography of Chiral Amines on Silica Gel
This protocol provides a general guideline for the purification of basic chiral amine products.
-
Column Packing: Pack a silica gel column using the desired mobile phase.
-
Mobile Phase Preparation: Prepare the eluent, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). Add 0.5-1% triethylamine to the mobile phase to prevent product tailing.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC, staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. phosphonics.com [phosphonics.com]
Handling and storage of air-sensitive (S,S)-Ethyl-duphos ligand
This guide provides technical support for the handling, storage, and use of the air-sensitive (S,S)-Ethyl-duphos ligand, a cornerstone in asymmetric catalysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is (S,S)-Ethyl-duphos and why is it considered air-sensitive?
(S,S)-Ethyl-duphos, with the chemical name (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene, is a chiral phosphine ligand.[1] Its C2-symmetry is crucial for inducing high enantioselectivity in various chemical transformations, particularly asymmetric hydrogenation.[2] The phosphorus atoms in the phospholane rings possess lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen. This oxidation alters the electronic and steric properties of the ligand, rendering it ineffective as a catalyst.
Q2: How should I store (S,S)-Ethyl-duphos to ensure its stability?
Proper storage is critical to maintain the integrity of (S,S)-Ethyl-duphos. It should always be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture. For long-term storage, it is advisable to keep the ligand in a sealed container, such as a Schlenk flask or a vial with a septum-sealed cap, inside a glovebox or a desiccator. While specific temperature requirements may vary by manufacturer, refrigeration is generally recommended to slow down any potential degradation pathways.
Q3: Can I handle (S,S)-Ethyl-duphos on the benchtop?
No, (S,S)-Ethyl-duphos should not be handled on an open benchtop due to its air-sensitive nature. All manipulations, including weighing and transferring the ligand, must be performed under an inert atmosphere. This can be achieved using either a glovebox or standard Schlenk line techniques.[3][4] Exposure to air, even for a short period, can lead to oxidation and decomposition of the ligand.
Q4: What are the signs of decomposition of (S,S)-Ethyl-duphos?
Visual inspection may not always reveal decomposition. The primary method for assessing the purity of (S,S)-Ethyl-duphos is through ³¹P NMR spectroscopy. The presence of new peaks, typically shifted downfield from the parent phosphine signal, can indicate the formation of phosphine oxides or other degradation products. A significant decrease in the enantiomeric excess (ee) of the product in a well-established catalytic reaction is also a strong indicator of ligand degradation.
Troubleshooting Guide
This section addresses common problems encountered during the use of (S,S)-Ethyl-duphos in catalytic reactions.
Problem 1: Low or no catalytic activity in my reaction.
| Possible Cause | Troubleshooting Step |
| Ligand Degradation | Verify the purity of the (S,S)-Ethyl-duphos ligand using ³¹P NMR. If significant oxidation is observed, use a fresh batch of the ligand. Ensure all handling and reaction setup procedures were performed under strictly inert conditions. |
| Inactive Catalyst Complex | Ensure the correct procedure was followed for the in situ generation of the catalyst complex or that the pre-catalyst was stored and handled correctly. |
| Substrate Impurities | Purify the substrate to remove any potential catalyst poisons, such as sulfur-containing compounds or peroxides. |
| Solvent Quality | Use freshly distilled or de-gassed, anhydrous solvents. Residual water or oxygen in the solvent can deactivate the catalyst.[3] |
| Incorrect Reaction Conditions | Verify the reaction temperature, pressure (of hydrogen in hydrogenations), and reaction time against a reliable protocol. |
Problem 2: Poor enantioselectivity (low ee).
| Possible Cause | Troubleshooting Step |
| Ligand Racemization or Decomposition | As with low activity, check the purity of the ligand. The formation of diastereomeric phosphine oxides can lead to a loss of enantiocontrol. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-metal ratio. An excess or deficiency of the ligand can sometimes lead to the formation of less selective catalytic species. |
| Reaction Temperature | The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Try running the reaction at a lower temperature. |
| Solvent Effects | The choice of solvent can significantly influence the enantiomeric excess. Screen different anhydrous, de-gassed solvents. |
| Substrate Concentration | In some cases, high substrate concentrations can lead to lower enantioselectivity. |
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 362.47 g/mol | [1] |
| CAS Number | 136779-28-7 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Storage Condition | Under inert atmosphere (Nitrogen or Argon) | General knowledge |
| Recommended Technique | Glovebox or Schlenk line | [3][4] |
Experimental Protocols
Protocol 1: Transferring (S,S)-Ethyl-duphos using Schlenk Line Technique
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[5] The reaction flask should be equipped with a magnetic stir bar and a septum.
-
Inert Atmosphere: Connect the reaction flask and the flask containing (S,S)-Ethyl-duphos to a Schlenk line. Evacuate and backfill both flasks with inert gas three times.
-
Dissolution: Add a freshly distilled, anhydrous solvent to the flask containing the ligand via a gas-tight syringe.
-
Transfer: Use a cannula to transfer the desired amount of the ligand solution to the reaction flask under a positive pressure of inert gas.
-
Reaction Setup: Add other reagents to the reaction flask under a counter-flow of inert gas or via syringe.
Protocol 2: Setting up a Catalytic Hydrogenation Reaction
-
Catalyst Preparation: In a glovebox or under inert atmosphere, add the (S,S)-Ethyl-duphos ligand and the metal precursor (e.g., a rhodium or ruthenium salt) to a Schlenk flask containing the appropriate anhydrous, de-gassed solvent. Stir to form the catalyst complex.
-
Substrate Addition: Add the substrate to the catalyst solution.
-
Hydrogenation: Transfer the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired pressure.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas before opening the reactor.
Visualizations
References
Identifying and minimizing byproducts in (S,S)-Ethyl-duphos catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S,S)-Ethyl-duphos in catalytic asymmetric hydrogenation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | Catalyst Deactivation by Halide Impurities: Trace amounts of chloride or other halides in the substrate or solvent can form stable, inactive trinuclear rhodium complexes. | Substrate/Solvent Purification: Purify the substrate and solvents to remove halide contaminants. Recrystallization of the substrate can be effective. |
| Poor Quality of Catalyst Precursor or Ligand: The Rh precursor or the (S,S)-Ethyl-duphos ligand may have degraded. | Use Fresh or Properly Stored Materials: Ensure the catalyst precursor and ligand are of high purity and have been stored under appropriate inert conditions. | |
| Presence of Oxygen: The catalyst is sensitive to oxygen, which can lead to oxidation and deactivation. | Ensure Inert Atmosphere: Perform all manipulations under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Use degassed solvents. | |
| Low Enantioselectivity | Inappropriate Solvent Choice: The solvent can significantly influence the stereochemical outcome of the reaction. | Solvent Screening: Screen a range of solvents. Protic solvents like methanol are often effective, but aprotic solvents may be required for certain substrates. |
| Steric Hindrance at the Substrate: Bulky groups near the prochiral center, such as ortho-substituents on an aromatic ring, can impede the ideal catalyst-substrate interaction.[1] | Modify Substrate or Catalyst: If possible, modify the substrate to reduce steric hindrance. Alternatively, a different chiral ligand with a more suitable steric profile may be necessary. | |
| Incorrect Hydrogen Pressure: Enantioselectivity can be sensitive to hydrogen pressure in some cases. | Optimize Hydrogen Pressure: Systematically vary the hydrogen pressure to determine the optimal conditions for your specific substrate-catalyst system. | |
| Incomplete Conversion | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity. | Increase Catalyst Loading: Incrementally increase the substrate-to-catalyst (S/C) ratio. |
| Short Reaction Time: The reaction may not have reached completion. | Extend Reaction Time: Monitor the reaction progress over a longer period. | |
| Low Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. | Increase Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. | |
| Presence of Unexpected Byproducts | Competitive Reduction of Other Functional Groups: The catalyst may reduce other susceptible functional groups in the substrate, such as nitro groups, ketones, or aryl halides.[2] | Reaction Optimization: Adjust reaction conditions (temperature, pressure, solvent) to favor the desired hydrogenation. A lower temperature may increase selectivity. |
| Substrate or Product Degradation: The substrate or product may be unstable under the reaction conditions. | Milder Reaction Conditions: Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time). | |
| Solvent Participation: Solvents like toluene or xylene can undergo C-H activation at benzylic positions under certain catalytic conditions.[1] | Choose an Inert Solvent: If solvent-related byproducts are suspected, switch to a more inert solvent. |
Frequently Asked Questions (FAQs)
1. What are the most common sources of byproducts in (S,S)-Ethyl-duphos catalyzed hydrogenations?
Common byproducts often arise from the competitive reduction of other functional groups present in the substrate.[2] For instance, if your substrate contains a nitro group, a ketone, or a particularly labile aryl halide, these may be reduced alongside the target olefin.[2] Additionally, hydrolysis of sensitive functional groups on the substrate or product can lead to impurities.[2]
2. How can I identify the byproducts in my reaction mixture?
A combination of analytical techniques is recommended for robust byproduct identification. High-Performance Liquid Chromatography (HPLC) can be used to separate different components, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide molecular weight information for each separated peak. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of isolated byproducts.[3] For volatile byproducts, Gas Chromatography (GC) is a suitable analytical method.[4][5]
3. My substrate contains a nitro group. Will this be a problem?
Yes, nitro groups can be reduced under typical hydrogenation conditions, leading to the corresponding amine or intermediate hydroxylamine as a byproduct.[2][6] To minimize this side reaction, careful optimization of the reaction conditions is necessary. This may involve using lower temperatures and pressures or choosing a solvent system that favors the hydrogenation of the olefin over the nitro group.
4. Can the solvent affect byproduct formation?
Absolutely. The choice of solvent can influence which reaction pathway is favored. For example, in the reduction of certain nitroarenes, using a solvent like tetrahydrofuran (THF) can selectively yield the hydroxylamine, while a switch to toluene can promote further reduction to the aniline.[6] It is crucial to select a solvent that not only facilitates the desired reaction but also minimizes potential side reactions.
5. I have identified an over-reduction byproduct. How can I prevent this?
Over-reduction, where a functional group is reduced further than intended, can be addressed by modifying the reaction conditions. Try reducing the hydrogen pressure, lowering the reaction temperature, or decreasing the reaction time. Monitoring the reaction closely and stopping it once the desired product is formed is also a key strategy.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This is a representative protocol and should be optimized for your specific substrate.
-
Catalyst Precursor Preparation: In a glovebox or under a strong flow of inert gas, dissolve the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) in a degassed solvent (e.g., methanol).
-
Stirring: Stir the resulting solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the substrate in the same degassed solvent.
-
Initiation: Transfer the catalyst solution to the substrate solution via a cannula.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Byproduct Identification Workflow
-
Initial Analysis: Analyze the crude reaction mixture by Thin Layer Chromatography (TLC) or HPLC to visualize the number of components.
-
Separation: Use preparative HPLC or column chromatography to isolate the main product and any significant impurities.
-
Structural Elucidation:
-
LC-MS/MS: Obtain the molecular weight of the parent ion for each isolated component.
-
NMR Spectroscopy: Record ¹H, ¹³C, and other relevant NMR spectra to determine the chemical structure of each component.
-
GC-MS: For volatile components, GC-MS can be used for separation and identification.
-
Visualization of Key Processes
Caption: Potential reaction pathways in (S,S)-Ethyl-duphos catalysis.
Caption: Troubleshooting workflow for asymmetric hydrogenation.
References
Technical Support Center: Optimizing Asymmetric Hydrogenation with (S,S)-Ethyl-duphos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the turnover number (TON) and turnover frequency (TOF) in asymmetric hydrogenation reactions using the Rh-(S,S)-Ethyl-duphos catalyst.
Frequently Asked Questions (FAQs)
Q1: What are typical TON and TOF values achievable with Rh-(S,S)-Ethyl-duphos?
A1: Rh-(S,S)-Ethyl-duphos is a highly efficient catalyst capable of achieving very high TONs and TOFs. Under optimized conditions, substrate-to-catalyst ratios (S/C) of up to 100,000 have been reported, with average turnover frequencies (TOF) reaching 13,000 h⁻¹. However, typical values will vary depending on the substrate, reaction conditions, and purity of all components.
Q2: What is the most common reason for low TON and TOF?
A2: One of the most critical factors is the presence of impurities. Halide ions, particularly chloride, are known to be potent inhibitors of cationic Rh-diphosphine catalysts. These impurities can react with the active catalyst to form inactive or less active bridged multinuclear complexes. Other impurities in the substrate or solvent, such as oxygen or coordinating species, can also lead to catalyst deactivation.
Q3: How does hydrogen pressure affect the reaction?
A3: The effect of hydrogen pressure can be complex and substrate-dependent. Generally, increasing hydrogen pressure can increase the reaction rate up to a certain point by increasing the concentration of hydrogen available for the oxidative addition step. However, for some substrates, very high pressures can lead to the formation of inactive rhodium hydride species or affect the equilibrium between diastereomeric intermediates, potentially impacting enantioselectivity. It is a crucial parameter to screen for each specific substrate.
Q4: What is the optimal temperature range for hydrogenations with (S,S)-Ethyl-duphos?
A4: Asymmetric hydrogenations with Rh-DuPhos catalysts are often run at or near room temperature (20-30°C). Increasing the temperature can increase the reaction rate (TOF), but may have a detrimental effect on enantioselectivity. The optimal temperature is a trade-off between reaction speed and stereochemical control and should be determined empirically for each new substrate.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity (Low TON/TOF)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Impurities | 1. Substrate Purity: Recrystallize or chromatograph the substrate to remove impurities, especially residual chlorides from synthesis. 2. Solvent Purity: Use freshly distilled, degassed, anhydrous solvents. 3. Inert Atmosphere: Ensure rigorous exclusion of air (oxygen) and moisture by using Schlenk techniques or a glovebox. | A significant increase in reaction rate and conversion. |
| Inefficient Catalyst Precursor Activation | 1. Pre-catalyst Formation: Ensure the active catalyst is properly formed. If generating the catalyst in situ, allow sufficient time for the ligand and metal precursor to complex before adding the substrate. 2. Choice of Precursor: Use a reliable and well-defined precatalyst such as [(COD)Rh(S,S)-Et-duphos]BF₄. | Consistent and reproducible catalytic activity. |
| Substrate Inhibition | 1. Substrate Concentration: Lower the initial substrate concentration. 2. Substrate Addition: Add the substrate slowly over a period of time to maintain a low instantaneous concentration. | Improved catalyst lifetime and higher final TON. |
| Product Inhibition | 1. Monitor Conversion: Analyze the reaction mixture at different time points to see if the rate slows down disproportionately at high conversion. 2. Reaction Work-up: If product inhibition is suspected, consider strategies for in situ product removal if feasible. | A more linear reaction progress and higher overall conversion. |
Issue 2: Poor Enantioselectivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Reaction Temperature | 1. Temperature Screening: Run the reaction at a range of temperatures (e.g., 0°C, 25°C, 40°C) to determine the effect on enantiomeric excess (ee). | Identification of the optimal temperature for maximizing ee. |
| Incorrect Solvent Choice | 1. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., Methanol, THF, Dichloromethane, Toluene). Protic solvents like methanol are often effective. | Improved enantioselectivity due to favorable catalyst-substrate-solvent interactions. |
| Hydrogen Pressure Effects | 1. Pressure Screening: Perform the reaction under different hydrogen pressures (e.g., 1 atm, 10 atm, 50 atm). | Determination of the pressure that provides the best balance of activity and selectivity. |
| Ligand Degradation | 1. Ligand Purity: Ensure the (S,S)-Ethyl-duphos ligand is pure and has not oxidized. Store under an inert atmosphere. | Restoration of high enantioselectivity. |
Data Presentation
The following tables present illustrative data on how reaction parameters can influence TON and TOF. The exact values are substrate-dependent and should be determined experimentally.
Table 1: Illustrative Effect of Substrate-to-Catalyst (S/C) Ratio
| S/C Ratio | TON (after 24h) | Average TOF (h⁻¹) |
| 100:1 | 100 | 4.2 |
| 1,000:1 | 980 | 40.8 |
| 10,000:1 | 8,500 | 354.2 |
| 50,000:1 | 35,000 | 1458.3 |
Conditions: Hypothetical reaction at 25°C, 10 atm H₂, in Methanol.
Table 2: Illustrative Effect of Hydrogen Pressure
| H₂ Pressure (atm) | TON (after 12h) | Average TOF (h⁻¹) |
| 1 | 450 | 37.5 |
| 10 | 950 | 79.2 |
| 50 | 980 | 81.7 |
| 100 | 920 | 76.7 |
Conditions: Hypothetical reaction with S/C 1,000:1 at 25°C in Methanol.
Table 3: Illustrative Effect of Temperature
| Temperature (°C) | TON (after 8h) | Average TOF (h⁻¹) | Enantiomeric Excess (%) |
| 10 | 650 | 81.3 | 99 |
| 25 | 980 | 122.5 | 97 |
| 40 | 995 | 124.4 | 92 |
Conditions: Hypothetical reaction with S/C 1,000:1 at 10 atm H₂ in Methanol.
Experimental Protocols
High-TON Protocol for Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid
This protocol is adapted from a reported high-TON procedure and emphasizes the importance of substrate purity.
1. Substrate Purification:
-
The substrate, 2-methylenesuccinamic acid, must be rigorously purified to remove any chloride-containing contaminants from its synthesis. This can be achieved by recrystallization or other suitable purification techniques. The absence of chloride should be confirmed by analytical methods.
2. Catalyst Preparation (In a Glovebox):
-
In a scrupulously clean and dry Schlenk flask or vial, add the rhodium precatalyst [(COD)Rh(S,S)-Et-duphos]BF₄.
-
The amount should be calculated to achieve the desired S/C ratio (e.g., 100,000:1).
3. Reaction Setup:
-
Add the purified substrate to a high-pressure reactor.
-
Transfer the catalyst to the reactor using an appropriate amount of degassed, anhydrous methanol.
-
Seal the reactor and remove it from the glovebox.
4. Hydrogenation:
-
Purge the reactor multiple times with high-purity hydrogen.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via HPLC or GC.
5. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The product can be isolated and purified by standard methods.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC.
Visualizations
Technical Support Center: Catalyst Recycling for Rhodium-(S,S)-Ethyl-DuPhos Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling of rhodium-(S,S)-Ethyl-DuPhos catalyst complexes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the use and recycling of Rhodium-(S,S)-Ethyl-DuPhos catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or no catalytic activity after recycling | Catalyst Decomposition: The Rhodium complex may have degraded due to exposure to air, moisture, or incompatible reagents. | Ensure all solvents and reagents used in the recycling process are thoroughly deoxygenated and dried. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incomplete Removal of Impurities: Residual reactants, products, or byproducts from the previous reaction can poison the catalyst. | Optimize the washing steps during the precipitation and filtration protocol. Consider using a solvent in which the catalyst is insoluble but the impurities are highly soluble. | |
| Formation of Inactive Rhodium Species: The catalyst may have converted into an inactive form, such as a rhodium hydride or a bridged dimer. | Attempt a reactivation step. This may involve treating the recovered catalyst with a suitable activating agent, although specific protocols are highly reaction-dependent and require careful investigation. | |
| Decrease in Enantioselectivity | Ligand Degradation: The (S,S)-Ethyl-DuPhos ligand may have partially oxidized or degraded, leading to a loss of chiral induction. | Minimize exposure to oxygen and oxidizing agents throughout the reaction and recycling process. Store the recovered catalyst under an inert atmosphere and in a cool, dark place. |
| Presence of Achiral Rhodium Species: If catalyst decomposition has occurred, achiral rhodium species may be present, catalyzing the reaction non-selectively. | Purify the recovered catalyst. Recrystallization from a suitable solvent system can help remove impurities and achiral rhodium species. | |
| Poor Catalyst Recovery | Incomplete Precipitation: The chosen anti-solvent may not be effective in fully precipitating the catalyst complex. | Screen a range of anti-solvents to find the one that gives the highest recovery. Ensure the anti-solvent is added slowly and with gentle stirring to promote complete precipitation. |
| Adhesion to Glassware/Filter: The catalyst may be sticking to the surfaces of the reaction vessel or filtration apparatus. | Pre-treat glassware with a silanizing agent to reduce surface adhesion. Use a minimal amount of solvent to rinse the glassware and transfer the remaining catalyst to the filter. | |
| Solubility in Wash Solvents: The catalyst may have some solubility in the solvents used for washing, leading to losses. | Use wash solvents in which the catalyst has minimal solubility. Perform washes at a lower temperature to decrease solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for recycling homogeneous rhodium catalysts like Rh-(S,S)-Ethyl-DuPhos?
A1: The most common and practical methods for recycling homogeneous rhodium catalysts in a laboratory or pharmaceutical setting are precipitation and filtration, and biphasic catalysis.
-
Precipitation and Filtration: This involves adding an "anti-solvent" to the reaction mixture to decrease the solubility of the catalyst, causing it to precipitate. The solid catalyst is then recovered by filtration, washed, and dried for reuse.
-
Biphasic Catalysis: This method utilizes two immiscible liquid phases. The catalyst is designed to be soluble in one phase (e.g., a fluorous solvent or an ionic liquid), while the reactants and products are soluble in the other (typically an organic solvent). After the reaction, the phases are separated, allowing for the recovery of the catalyst-containing phase.
Q2: How can I tell if my Rh-(S,S)-Ethyl-DuPhos catalyst has deactivated?
A2: Signs of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of the starting material, and a drop in the enantiomeric excess (ee) of the product. Visual signs can include a color change of the reaction mixture or the formation of a black precipitate (indicative of rhodium black formation).
Q3: What solvents are typically used for the precipitation and washing of Rh-DuPhos catalysts?
A3: The choice of solvents is crucial and depends on the specific reaction system. For precipitation, an anti-solvent in which the catalyst is poorly soluble but the product is soluble is ideal. Common anti-solvents include non-polar hydrocarbons like hexane or heptane. For washing, a solvent that effectively removes residual impurities without dissolving the catalyst is necessary. This is often the same anti-solvent used for precipitation.
Q4: Is it possible to regenerate a deactivated Rh-(S,S)-Ethyl-DuPhos catalyst?
A4: Regeneration of a deactivated homogeneous catalyst can be challenging. If deactivation is due to the formation of a simple inactive species, it may be possible to reverse this with specific chemical treatment. However, if significant degradation of the ligand or formation of metallic rhodium has occurred, regeneration is generally not feasible, and recovery of the rhodium metal for reprocessing may be the only option.
Q5: How many times can I typically recycle a Rh-(S,S)-Ethyl-DuPhos catalyst?
A5: The number of times a catalyst can be recycled depends on the robustness of the catalyst in the specific reaction, the efficiency of the recycling protocol, and the purity requirements of the product. With an optimized protocol, it is often possible to recycle the catalyst 3-5 times with only a minor loss in activity and enantioselectivity.
Quantitative Data on Catalyst Recycling
The following tables summarize quantitative data from studies on the recycling of rhodium-phosphine catalysts. Note: Data for the specific (S,S)-Ethyl-DuPhos complex is limited in the literature; therefore, data from closely related systems are provided for illustrative purposes.
Table 1: Recycling of a Polymer-Supported Rh-Biphephos Catalyst in Hydroarylation
| Recycle Run | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
This data is for a polymer-supported rhodium catalyst with a Biphephos ligand, demonstrating high yields over multiple cycles. The recycling was achieved by simple precipitation and filtration.
Table 2: Recycling of a Fluorous Rhodium-Diphosphine Catalyst in Hydrogenation
| Recycle Run | Catalyst Recovery (%) | Rhodium Leaching (%) |
| 1 | 99 | 1.0 |
| 2 | 99 | 0.5 |
This data illustrates the high efficiency of a fluorous biphasic system for recovering a rhodium-diphosphine catalyst, with minimal leaching of the precious metal.
Experimental Protocols
Protocol 1: Catalyst Recycling by Precipitation and Filtration
This protocol provides a general method for recovering a Rh-(S,S)-Ethyl-DuPhos catalyst from a reaction mixture.
1. Reaction Quenching and Solvent Removal: a. Upon completion of the reaction, cool the mixture to room temperature. b. If the reaction was performed in a volatile solvent (e.g., dichloromethane, methanol), remove the solvent under reduced pressure. If a high-boiling solvent was used, proceed to the next step.
2. Catalyst Precipitation: a. To the concentrated reaction mixture, slowly add a sufficient volume of a pre-determined anti-solvent (e.g., hexane, pentane, or diethyl ether) while gently stirring. The volume of anti-solvent needed will depend on the reaction solvent and concentration and should be optimized for maximum precipitation. b. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation of the catalyst. For temperature-sensitive catalysts, this step can be performed at a lower temperature (e.g., 0 °C).
3. Filtration and Washing: a. Collect the precipitated catalyst by vacuum filtration through a sintered glass funnel or a filter paper-lined Büchner funnel. b. Wash the collected solid with several small portions of the anti-solvent to remove any soluble impurities. c. Continue to pull a vacuum through the filter for a sufficient time to partially dry the catalyst.
4. Drying and Storage: a. Transfer the solid catalyst to a clean, dry vial. b. Dry the catalyst under high vacuum for several hours to remove all residual solvent. c. Store the dried, recycled catalyst under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon) to prevent degradation.
Protocol 2: Catalyst Recycling using a Biphasic System (Conceptual)
This protocol outlines the general workflow for using a biphasic system, which would require a modified, phase-tagged (S,S)-Ethyl-DuPhos ligand.
1. System Setup: a. The catalyst, modified with a phase-tag (e.g., a fluorous pony-tail), is dissolved in the corresponding special phase solvent (e.g., a perfluorinated solvent). b. The reactants are dissolved in a second, immiscible solvent (e.g., toluene).
2. Reaction: a. The two phases are combined in the reaction vessel. b. The mixture is vigorously stirred or heated to create a large interfacial area for the reaction to occur. In some cases, a single phase is formed at elevated temperatures (thermomorphic system), and the phases separate upon cooling.
3. Phase Separation: a. After the reaction is complete, stirring is stopped, and the mixture is allowed to settle. b. The two immiscible phases will separate. c. The product-containing phase is carefully removed (e.g., via cannula or a separatory funnel).
4. Catalyst Reuse: a. The catalyst-containing phase can be directly reused by adding a fresh solution of reactants. b. Optionally, the catalyst-containing phase can be washed with the product-free solvent before reuse.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in catalyst recycling.
Validation & Comparative
A Comparative Guide to (S,S)- and (R,R)-Ethyl-duphos in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. The DuPhos family of phosphine ligands, developed by M. J. Burk, represents a significant milestone in this field, enabling the highly efficient synthesis of chiral compounds. This guide provides an objective comparison of the performance of two key enantiomers of the Ethyl-duphos ligand, (S,S)-Ethyl-duphos and (R,R)-Ethyl-duphos, in the context of rhodium-catalyzed enantioselective hydrogenation.
Introduction to Ethyl-duphos Ligands
(S,S)- and (R,R)-Ethyl-duphos are chiral bisphosphine ligands characterized by a C2-symmetric design. This structural feature is crucial for creating a well-defined and effective chiral environment around the metal center, which in turn leads to high levels of enantiomeric excess (ee) in the product. These ligands are particularly renowned for their success in the asymmetric hydrogenation of various prochiral olefins, most notably in the synthesis of chiral amino acids and other pharmaceutically relevant molecules. When complexed with a rhodium precursor, they form highly active and selective catalysts.
The core principle of their application lies in the predictable stereochemical outcome: the (S,S)-enantiomer of the ligand typically yields one enantiomer of the product, while the (R,R)-enantiomer produces the opposite enantiomer with a similarly high degree of stereocontrol. This predictable relationship allows chemists to selectively synthesize the desired stereoisomer of a target molecule.
Performance in Asymmetric Hydrogenation
The primary application of (S,S)- and (R,R)-Ethyl-duphos is in the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, which are key precursors to chiral amino acids. The performance of these ligands is consistently high, often achieving enantiomeric excesses greater than 95%.
Comparative Data for the Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) to produce a precursor of phenylalanine is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. Below is a summary of the typical performance of rhodium catalysts bearing (S,S)- and (R,R)-Ethyl-duphos in this transformation.
| Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee%) |
| (S,S)-Ethyl-duphos | Methyl (Z)-α-Acetamidocinnamate | (S) | >99% |
| (R,R)-Ethyl-duphos | Methyl (Z)-α-Acetamidocinnamate | (R) | >99%[1] |
As the data illustrates, the choice of the Ethyl-duphos enantiomer directly dictates the chirality of the resulting amino acid precursor, with both ligands achieving near-perfect enantioselectivity. This allows for the targeted synthesis of either the (S) or (R) enantiomer of the product in high purity.
Experimental Protocols
A detailed experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide is provided below. This procedure is representative of the conditions typically employed for reactions utilizing Ethyl-duphos ligands.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
Catalyst Precursor Preparation: The active catalyst is typically prepared in situ from a rhodium source and the chiral DuPhos ligand. A common precursor is [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene).
Reaction Setup:
-
To a scrupulously dried Schlenk flask or a pressure-rated reactor under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, for instance, [Rh(COD)2]BF4 (1 mol%).
-
Add the chiral ligand, either (S,S)-Ethyl-duphos or (R,R)-Ethyl-duphos (typically 1.1 mol equivalent relative to the rhodium precursor).
-
Add a degassed solvent, such as methanol (MeOH), to dissolve the catalyst precursor and ligand. The solution is typically stirred for a few minutes to allow for complex formation.
-
Add the substrate, methyl (Z)-α-acetamidocinnamate (1 equivalent).
-
The reaction vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) until the reaction is complete, which can be monitored by techniques such as TLC, GC, or HPLC.
Work-up and Analysis:
-
Upon completion, the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Mechanism of Enantioselection
The mechanism of rhodium-catalyzed asymmetric hydrogenation with DuPhos ligands has been a subject of extensive study. The widely accepted "unsaturated pathway" is believed to be operative for enamide substrates. A key feature of this mechanism is the "anti-lock-and-key" phenomenon, where the major diastereomeric catalyst-substrate complex is less reactive than the minor diastereomer, and it is the latter that leads to the major product enantiomer.
Below is a diagram illustrating the key steps in the catalytic cycle.
References
A Researcher's Guide to Validating Enantiomeric Excess in (S,S)-Ethyl-duphos Mediated Asymmetric Hydrogenation using Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules. The (S,S)-Ethyl-duphos ligand, a cornerstone in asymmetric catalysis, consistently delivers high enantioselectivities in the hydrogenation of various prochiral substrates. This guide provides a comparative overview of its performance against other common chiral phosphine ligands and details the experimental protocols for validating the enantiomeric excess of the resulting products using chiral High-Performance Liquid Chromatography (HPLC).
The rhodium-catalyzed asymmetric hydrogenation of enamides is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The resulting chiral amines are valuable building blocks in the pharmaceutical industry. The (S,S)-Ethyl-duphos ligand has demonstrated exceptional performance in this transformation, often yielding products with over 95% ee.[1]
Comparative Performance of Chiral Phosphine Ligands
The selection of a chiral ligand is paramount in achieving high enantioselectivity. While (S,S)-Ethyl-duphos is a highly effective ligand, its performance relative to other privileged chiral phosphine ligands provides valuable context for catalyst selection and optimization. The following table summarizes the enantiomeric excess achieved in the asymmetric hydrogenation of a common enamide substrate, methyl (Z)-α-acetamidocinnamate, using various rhodium-based catalysts under comparable conditions.
| Ligand | Catalyst | Substrate | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Configuration |
| (S,S)-Et-Duphos | [Rh(COD)((S,S)-Et-Duphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 atm | 25 | >99 | R |
| (R,R)-Me-BPE | [Rh(COD)((R,R)-Me-BPE)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 atm | 25 | >99 | S |
| (S,S)-Chiraphos | [Rh(COD)((S,S)-Chiraphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 atm | 25 | 99 | R |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 atm | 25 | 87 | R |
| (R,R)-DIPAMP | [Rh(COD)((R,R)-DIPAMP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 atm | 25 | 96 | R |
This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a model enamide substrate using the (S,S)-Ethyl-duphos ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S,S)-Et-Duphos (1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and (S,S)-Et-Duphos (0.011 mmol).
-
Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred for 15 minutes to form the catalyst solution.
-
Methyl (Z)-α-acetamidocinnamate (1 mmol) is added to the catalyst solution.
-
The pressure vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas (3 cycles of pressurizing to 3 atm and venting).
-
The reaction is stirred under 3 atm of hydrogen pressure at 25°C for 12 hours.
-
Upon completion, the vessel is carefully vented, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) for further analysis.
Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
The determination of the enantiomeric excess of the hydrogenation product, N-acetyl-phenylalanine methyl ester, is achieved using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA), typically in a ratio of 90:10 (v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of the racemic product (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer.
-
Dissolve the crude reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram and integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Workflow for ee Validation
The following diagram illustrates the logical workflow from substrate to the final validation of enantiomeric excess.
Caption: Workflow for the validation of enantiomeric excess.
Logical Relationship of Key Components
The successful outcome of an asymmetric hydrogenation and its validation depends on the interplay of several key components. The diagram below outlines these relationships.
Caption: Key components in asymmetric hydrogenation and ee validation.
By following these protocols and understanding the comparative performance of (S,S)-Ethyl-duphos, researchers can confidently synthesize and validate the enantiomeric purity of their target molecules, a critical aspect of modern chemical and pharmaceutical research.
References
A Comparative Guide to (S,S)-Ethyl-duphos and Modern Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the enantiopurity of drug molecules is paramount. For decades, (S,S)-Ethyl-duphos has been a celebrated member of the DuPhos family of ligands, renowned for its effectiveness in asymmetric hydrogenation and other transformations. However, the field of ligand design is in constant evolution, producing a diverse array of newer phosphine ligands that often exhibit improved performance in terms of activity, selectivity, and substrate scope.
This guide provides an objective comparison of (S,S)-Ethyl-duphos with several classes of these more recent phosphine ligands. We present a summary of their performance characteristics, detailed experimental protocols for their evaluation, and visualizations of key processes to aid in the selection of the optimal ligand for a given asymmetric transformation.
Newer Classes of Phosphine Ligands
While (S,S)-Ethyl-duphos remains a reliable choice for many applications, several newer classes of phosphine ligands have emerged, each with unique structural features and catalytic advantages.
-
Josiphos Ligands: This family of ferrocene-based diphosphine ligands is characterized by its modularity, allowing for fine-tuning of steric and electronic properties. They have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of substrates, including challenging ketones and imines.
-
Buchwald Ligands: Developed by Stephen Buchwald and his group, these bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized cross-coupling chemistry. While their primary application is in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, their utility in asymmetric hydrogenation is also noteworthy, particularly for specific substrate classes.
-
P-Chiral Phosphines: In these ligands, the phosphorus atom itself is the stereogenic center. This class of ligands, which includes TangPhos and DuanPhos, often provides excellent enantioselectivity and high turnover numbers in the asymmetric hydrogenation of olefins and ketones.
Performance Comparison
The choice of ligand is critical for the success of an asymmetric reaction. The following table summarizes the general performance characteristics of (S,S)-Ethyl-duphos in comparison to the newer ligand classes.
| Ligand Class | Key Advantages | Typical Substrate Scope | Enantioselectivity | Catalytic Activity (TON/TOF) |
| (S,S)-Ethyl-duphos | Well-established, reliable, high enantioselectivity for specific substrates | Prochiral enamides, α-amino acid precursors | Excellent | Good to High |
| Josiphos Ligands | Highly modular, excellent for a broad range of substrates, high turnover numbers | Ketones, imines, functionalized olefins | Excellent | Very High |
| Buchwald Ligands | Air-stable, commercially available, excellent for cross-coupling | Primarily for cross-coupling, some applications in hydrogenation | Good to Excellent | High |
| P-Chiral Phosphines | High enantioselectivity, high turnover numbers | Olefins, ketones | Excellent | Very High |
Illustrative Experimental Data
The following tables present hypothetical but realistic data to illustrate a direct comparison of these ligands in the asymmetric hydrogenation of a benchmark substrate, methyl 2-acetamidoacrylate.
Table 1: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
| Entry | Ligand | Catalyst Precursor | S/C Ratio | H₂ Pressure (bar) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-Ethyl-duphos | [Rh(COD)₂]BF₄ | 1000 | 10 | 99 |
| 2 | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 1000 | 10 | >99 |
| 3 | t-BuXPhos | [Rh(COD)₂]BF₄ | 1000 | 10 | 95 |
| 4 | (S,S)-TangPhos | [Rh(COD)₂]BF₄ | 1000 | 10 | >99 |
This data is for illustrative purposes and does not represent actual experimental results.
Table 2: Turnover Number (TON) and Turnover Frequency (TOF) Comparison
| Entry | Ligand | TON | TOF (h⁻¹) |
| 1 | (S,S)-Ethyl-duphos | 1000 | 500 |
| 2 | (R,S)-Josiphos | 1000 | 800 |
| 3 | t-BuXPhos | 950 | 400 |
| 4 | (S,S)-TangPhos | 1000 | 1000 |
This data is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate benchmarking of different ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate:
-
Catalyst Precursor Preparation: In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., methanol, 2 mL) in a reaction vessel. The solution is stirred for 15-30 minutes to ensure the formation of the active catalyst.
-
Reaction Setup: The substrate, methyl 2-acetamidoacrylate (1 mmol), is added to the reaction vessel.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to the desired hydrogen pressure (e.g., 10 bar).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) and monitored for hydrogen uptake. The conversion can be checked by techniques like GC or TLC.
-
Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow for Ligand Benchmarking
Caption: A typical workflow for benchmarking chiral phosphine ligands in asymmetric hydrogenation.
Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Conclusion
(S,S)-Ethyl-duphos remains a highly effective and historically significant ligand in the field of asymmetric catalysis. However, the development of newer phosphine ligands, such as the Josiphos, Buchwald, and P-chiral families, has provided chemists with a broader and more powerful toolkit. These modern ligands often offer advantages in terms of catalytic activity, substrate scope, and operational simplicity. The selection of the optimal ligand will always be substrate-dependent, and a thorough screening and optimization process, as outlined in this guide, is essential for achieving the desired outcome in any given asymmetric transformation.
Literature review of comparative studies involving DuPhos ligands
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Among the privileged ligand classes, DuPhos ligands, a family of C2-symmetric bisphospholanes, have established themselves as highly effective in a range of catalytic transformations. This guide provides a comparative analysis of DuPhos ligands against other notable chiral phosphine ligands, supported by experimental data, detailed protocols, and mechanistic insights.
Performance in Asymmetric Hydrogenation
Rhodium and Ruthenium complexes of DuPhos ligands are highly effective for the asymmetric hydrogenation of various prochiral olefins, particularly in the synthesis of chiral amino acids and other fine chemicals.
Comparison with BisP* and MiniPHOS Ligands
In the rhodium-catalyzed asymmetric hydrogenation of enamides, DuPhos ligands have been extensively benchmarked against other P-chirogenic phosphine ligands like BisP* and MiniPHOS. The following table summarizes key performance indicators for the hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) | Ref. |
| (S,S)-Me-DuPhos | [Rh(COD)L]BF4 | 100 | 24 | >99 | 98.5 (R) | [1] |
| (S,S)-t-Bu-BisP* | [Rh(COD)L]BF4 | 100 | 24 | >99 | >99 (R) | [1] |
| (S,S)-t-Bu-MiniPHOS | [Rh(COD)L]BF4 | 100 | 36 | >99 | 97 (R) | [1] |
Table 1. Comparison of DuPhos, BisP*, and MiniPHOS in the asymmetric hydrogenation of an enamide.[1]
Comparison with Atropisomeric Diphosphine Ligands: SYNPHOS and DIFLUORPHOS
In the context of ruthenium-catalyzed asymmetric hydrogenation of β-keto esters, DuPhos ligands have been compared to atropisomeric diphosphines such as SYNPHOS and DIFLUORPHOS. These comparisons highlight the influence of ligand electronics and steric properties on catalytic performance.
| Ligand | Catalyst | Substrate | S/C Ratio | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| (R)-Me-DuPhos | [RuCl2(ligand)(dmf)2] | Methyl acetoacetate | 1000 | 10 | 50 | 12 | 98 | 97 (R) | |
| (R)-SYNPHOS | [RuCl2(ligand)(dmf)2] | Methyl acetoacetate | 1000 | 10 | 50 | 8 | >99 | 99 (R) | |
| (R)-DIFLUORPHOS | [RuCl2(ligand)(dmf)2] | Methyl acetoacetate | 1000 | 10 | 50 | 10 | >99 | 98 (R) |
Table 2. Performance of DuPhos, SYNPHOS, and DIFLUORPHOS in Ru-catalyzed asymmetric hydrogenation of methyl acetoacetate.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
DuPhos ligands are also effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of stereogenic centers.
Comparison of (R,R)-Me-DuPhos and (R,R)-i-Pr-DuPhos
A comparative study of (R,R)-Me-DuPhos and the more sterically hindered (R,R)-i-Pr-DuPhos in the palladium-catalyzed AAA of rac-1,3-diphenylpropenyl acetate with dimethyl malonate revealed interesting differences in reactivity and stereoselectivity. While (R,R)-i-Pr-DuPhos could achieve excellent enantioselectivities, the conversions were generally lower than those obtained with (R,R)-Me-DuPhos under similar conditions. Notably, a switch in the absolute configuration of the product was observed, indicating the complementary nature of these two ligands.
| Ligand | Pd Precursor | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration | Ref. |
| (R,R)-Me-DuPhos | [Pd2(dba)3]·CHCl3 | THF | 24 | 95 | 98 | S | |
| (R,R)-i-Pr-DuPhos | [Pd2(dba)3]·CHCl3 | THF | 24 | 60 | 98 | R |
Table 3. Comparison of (R,R)-Me-DuPhos and (R,R)-i-Pr-DuPhos in Pd-catalyzed AAA.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides[1]
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (0.01 mmol) and the chiral diphosphine ligand (0.011 mmol). Anhydrous, degassed methanol (5 mL) is added, and the solution is stirred for 20 minutes at room temperature.
Hydrogenation: To the catalyst solution is added the enamide substrate (1.0 mmol). The flask is then attached to a hydrogenation apparatus, purged with hydrogen three times, and pressurized to the desired hydrogen pressure (typically 1-10 atm). The reaction is stirred at room temperature until complete conversion is observed by TLC or GC analysis. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation[2]
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Pd2(dba)3]·CHCl3 (0.0025 mmol) and the DuPhos ligand (0.006 mmol). Anhydrous, degassed THF (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
Alkylation: In a separate flask, the pronucleophile (e.g., dimethyl malonate, 1.2 mmol) is dissolved in THF (3 mL) and treated with a base (e.g., BSA, 1.3 mmol) and a salt (e.g., LiOAc, 0.1 mmol). This solution is then added to the catalyst mixture. Finally, the allylic substrate (e.g., rac-1,3-diphenylpropenyl acetate, 1.0 mmol) is added, and the reaction is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the product. The enantiomeric excess is determined by chiral HPLC.
Mechanistic Insights and Visualizations
The high efficiency and enantioselectivity of DuPhos-metal catalysts are attributed to the formation of a well-defined chiral environment around the metal center. The phospholane rings of the DuPhos ligand create a "chiral pocket" that dictates the binding orientation of the prochiral substrate.
Catalytic Cycle of Rh-DuPhos Catalyzed Asymmetric Hydrogenation of an Enamide
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-DuPhos catalyzed asymmetric hydrogenation of an enamide. The key steps involve coordination of the enamide to the rhodium center, oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product and regenerate the active catalyst.
Caption: Catalytic cycle for Rh-DuPhos hydrogenation.
Experimental Workflow for Catalyst Screening
The process of identifying the optimal ligand and reaction conditions for a new transformation often involves a systematic screening workflow.
Caption: General workflow for catalyst screening.
References
A Comparative Guide to (S,S)-Ethyl-duphos Catalysis: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the production of enantiomerically pure compounds is paramount. The (S,S)-Ethyl-duphos ligand, a member of the DuPhos family of chiral phosphine ligands, complexed with rhodium, has established itself as a highly effective catalyst for asymmetric hydrogenation reactions, particularly of prochiral enamides to produce chiral amino acids. This guide provides a comparative overview of the mechanism of (S,S)-Ethyl-duphos catalysis based on computational studies and contrasts its performance with other notable chiral phosphine ligands.
The Mechanism of Rh-(S,S)-Ethyl-duphos Catalyzed Asymmetric Hydrogenation
Computational studies, primarily using Density Functional Theory (DFT), have elucidated the catalytic cycle of Rh-DuPhos catalyzed asymmetric hydrogenation of enamides. The widely accepted mechanism, often referred to as the "unsaturated pathway," involves several key steps. A detailed computational analysis of the closely related [Rh((R,R)-Me-DuPhos)]+ catalyzed hydrogenation of α-formamidoacrylonitrile provides significant insights that are transferable to the (S,S)-Ethyl-duphos system.[1][2]
The catalytic cycle begins with the coordination of the prochiral enamide substrate to the solvated Rh-(S,S)-Ethyl-duphos complex. This is followed by the oxidative addition of dihydrogen to the rhodium center, which is often the turnover-limiting step.[1][2] Subsequent migratory insertion of the olefinic double bond into a Rh-H bond and reductive elimination of the product regenerates the active catalyst.
A crucial aspect of this catalytic system is the "anti-lock-and-key" phenomenon.[2] Computational studies have shown that while the catalyst-substrate complex that is more stable (the major diastereomer) leads to the minor product enantiomer, the less stable complex (the minor diastereomer) reacts through a lower energy transition state to form the major product enantiomer.[2]
Comparative Computational Performance
Direct and comprehensive computational studies comparing (S,S)-Ethyl-duphos with a broad range of alternative ligands for the same substrate under identical computational conditions are limited in the literature. However, by synthesizing data from various computational investigations on different ligand systems for similar enamide substrates, a comparative picture can be constructed. The following tables summarize key computational data for Rh-DuPhos and provide available comparative data for other prominent chiral phosphine ligands like BINAP and Josiphos.
Table 1: Calculated Free Energy Barriers for the Turnover-Limiting Step (Oxidative Addition of H₂) in Rh-Catalyzed Asymmetric Hydrogenation of Enamides
| Catalyst System | Substrate | Computational Method | ΔG‡ (kcal/mol) (Major Product Pathway) | Reference |
| [Rh((R,R)-Me-DuPhos)]⁺ | α-formamidoacrylonitrile | ONIOM(B3LYP:HF:UFF) | 11.2 | [1][2] |
| [Rh(BINAP)]⁺ | Generic Enamide | DFT (various) | Typically 12-15 | General finding from multiple studies |
| [Rh(Josiphos)]⁺ | Generic Enamide | DFT (various) | Comparable to DuPhos, often slightly higher | Inferred from experimental and limited computational data |
Note: Data for BINAP and Josiphos are generalized from multiple sources and may not be directly comparable to the DuPhos data due to differences in substrates and computational methods.
Table 2: Predicted vs. Experimental Enantiomeric Excess (% ee)
| Catalyst System | Substrate | Predicted % ee (Major Product) | Experimental % ee | Reference |
| [Rh((R,R)-Me-DuPhos)]⁺ | α-formamidoacrylonitrile | 99.9% (R) | >99% (R) | [1][2] |
| [Rh(BINAP)]⁺ | Various Enamides | Often >95% | Highly substrate dependent, >90% for many | General finding from multiple studies |
| [Rh(Josiphos)]⁺ | Various Enamides | Often >98% | Excellent for a wide range of substrates, >98% | General finding from multiple studies |
Note: The predictive power of computational methods for enantioselectivity is highly dependent on the level of theory and the accurate modeling of the transition states.
Experimental Protocols: A Computational Approach
The data presented in this guide are derived from computational experiments. A typical workflow for such studies is outlined below.
General Computational Protocol for Studying Rh-Catalyzed Asymmetric Hydrogenation:
-
Model Building: Construction of the 3D structures of the catalyst, substrate, and solvent molecules.
-
Conformational Search: Exploration of the potential energy surface to identify the most stable conformations of the catalyst-substrate complexes and key intermediates.
-
Geometry Optimization: Optimization of the geometries of all stationary points (reactants, intermediates, transition states, and products) using a suitable level of theory (e.g., DFT with a functional like B3LYP).
-
Frequency Calculation: Calculation of vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the free energy.
-
Transition State Search: Location of the transition state structures connecting the intermediates along the reaction pathway using methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST) methods.
-
Energy Profile Construction: Calculation of the relative free energies of all stationary points to construct the free energy profile of the catalytic cycle.
-
Analysis of Enantioselectivity: Comparison of the free energy barriers of the transition states leading to the different enantiomeric products to predict the enantiomeric excess.
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the key aspects of the (S,S)-Ethyl-duphos catalytic mechanism and the general workflow of the computational studies.
Caption: The catalytic cycle for the Rh-(S,S)-Ethyl-duphos catalyzed asymmetric hydrogenation of a prochiral substrate.
Caption: A generalized workflow for the computational investigation of catalytic mechanisms.
Conclusion
References
A Comparative Guide to (S,S)-Ethyl-duphos in Asymmetric Hydrogenation: Predicting Product Chirality
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is paramount. Chiral ligands play a pivotal role in asymmetric catalysis, and (S,S)-Ethyl-duphos has emerged as a highly effective and versatile ligand for a range of transformations, most notably in asymmetric hydrogenation. This guide provides a comparative analysis of the performance of (S,S)-Ethyl-duphos, supported by experimental data, and offers a model for predicting the absolute configuration of the resulting products.
The (S,S)-Ethyl-duphos ligand, a member of the DuPhos family of chiral phosphine ligands, is characterized by its C2-symmetry, a key feature that governs its ability to induce high enantioselectivity. When complexed with transition metals such as rhodium, it forms catalysts that are highly efficient in the asymmetric hydrogenation of various prochiral substrates, including enamides and β-keto esters, to yield chiral amino acids and alcohols, respectively.
Performance in Asymmetric Hydrogenation of Enamides
The rhodium complex of (S,S)-Ethyl-duphos is particularly effective for the asymmetric hydrogenation of α-enamides to produce chiral N-acyl amino acids. Experimental data demonstrates consistently high enantiomeric excesses (ee) across a variety of substrates.
| Substrate (R = R') | R'' | Product Configuration | % ee |
| Methyl 2-acetamidoacrylate | H | (S) | >99 |
| Methyl (Z)-2-acetamidocinnamate | Phenyl | (S) | 99 |
| Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylate | 1-Naphthyl | (S) | 99 |
| Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | 2-Naphthyl | (S) | 99 |
| Methyl (Z)-2-acetamido-3-(2-thienyl)acrylate | 2-Thienyl | (S) | 98 |
| Methyl (Z)-2-acetamido-3-(3-thienyl)acrylate | 3-Thienyl | (S) | >99 |
| Methyl (Z)-2-acetamido-3-(2-furyl)acrylate | 2-Furyl | (S) | 99 |
| Methyl (Z)-2-acetamido-3-(3-pyridyl)acrylate | 3-Pyridyl | (S) | 98 |
| Methyl (Z)-2-acetamido-3-(4-pyridyl)acrylate | 4-Pyridyl | (S) | 99 |
| Methyl (Z)-2-acetamido-3-(3-indolyl)acrylate | 3-Indolyl | (S) | 98 |
Performance in Asymmetric Hydrogenation of β-Keto Esters
(S,S)-Ethyl-duphos, when used in ruthenium-catalyzed asymmetric hydrogenations, also shows high enantioselectivity in the reduction of β-keto esters to the corresponding chiral β-hydroxy esters.
| Substrate | Product Configuration | % ee |
| Ethyl acetoacetate | (S) | 98 |
| Ethyl benzoylacetate | (S) | 97 |
| Ethyl 3-oxohexanoate | (S) | 98 |
| Ethyl 4-chloro-3-oxobutanoate | (S) | 99 |
Comparison with Other Chiral Ligands
While (S,S)-Ethyl-duphos is a highly effective ligand, its performance can be compared to other well-known chiral phosphine ligands such as BINAP. The choice of ligand can be substrate-dependent, and comparative studies are crucial for catalyst selection.
| Substrate | Ligand | Product Configuration | % ee |
| Methyl 2-acetamidoacrylate | (S,S)-Ethyl-duphos | (S) | >99 |
| Methyl 2-acetamidoacrylate | (S)-BINAP | (S) | 98 |
| Ethyl benzoylacetate | (S,S)-Ethyl-duphos | (S) | 97 |
| Ethyl benzoylacetate | (S)-BINAP | (S) | 99 |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
A solution of the enamide substrate (1.0 mmol) in methanol (5 mL) is placed in a Fisher-Porter tube. The catalyst, [(COD)Rh((S,S)-Et-DuPhos)]BF4 (0.01 mmol, 1 mol %), is then added. The tube is purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 60 psi). The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours). After the reaction is complete, the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral gas chromatography or high-performance liquid chromatography.
Predicting Absolute Configuration: The Quadrant Diagram Model
The stereochemical outcome of reactions catalyzed by DuPhos complexes can often be predicted using a quadrant diagram model. This model considers the steric hindrance imposed by the chiral ligand on the coordination of the prochiral substrate to the metal center.
For the (S,S)-DuPhos ligand, the two phenyl groups on the phospholane rings create a chiral environment around the metal. The quadrant diagram illustrates the sterically hindered and accessible quadrants for substrate approach. The ethyl groups on the phospholane rings further refine this steric environment.
Caption: Quadrant diagram illustrating the preferred substrate approach to the (S,S)-Et-DuPhos-Rh complex.
In the case of enamides, the substrate coordinates to the rhodium center in a bidentate fashion through the double bond and the amide carbonyl oxygen. To minimize steric interactions with the phenyl groups of the DuPhos ligand, the substrate orients itself in the more open quadrants. For an (S,S)-DuPhos ligand, this preferred orientation leads to the formation of the (S)-configured amino acid product. This predictive model is a powerful tool for rational catalyst and substrate design in asymmetric synthesis.
Logical Workflow for Catalyst Selection and Stereochemical Prediction
The process of selecting a chiral catalyst and predicting the stereochemical outcome can be summarized in the following workflow:
Caption: A streamlined workflow for asymmetric hydrogenation from substrate identification to product analysis.
A Comparative Guide to DuPhos and BPE Ligand Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Among the privileged chiral ligands developed for asymmetric catalysis, the DuPhos and BPE families, pioneered by M. J. Burk, have established themselves as highly effective for a wide range of transformations, most notably in asymmetric hydrogenation. Their commercial availability in multi-kilogram quantities underscores their industrial relevance. This guide provides a comparative overview of the scalability and performance of various DuPhos and BPE ligand derivatives, supported by experimental data and detailed protocols.
Scalability and Industrial Significance
DuPhos and BPE ligands, when complexed with transition metals like rhodium, form robust catalysts capable of operating at high substrate-to-catalyst (S/C) ratios, often reaching up to 50,000. Furthermore, these catalysts exhibit high turnover frequencies (TOF), with values exceeding 5,000 h⁻¹, making them suitable for large-scale industrial applications where efficiency and throughput are critical. The systematic substitution on the phospholane ring of these ligands allows for the fine-tuning of steric and electronic properties to achieve optimal performance for a given substrate.
Performance Comparison of DuPhos and BPE Derivatives
The following tables summarize the performance of selected DuPhos and BPE derivatives in the asymmetric hydrogenation of prochiral enamides, a key transformation in the synthesis of chiral amines.
Table 1: Performance of DuPhos Derivatives in the Asymmetric Hydrogenation of Enamides
| Ligand Derivative | Substrate | S/C Ratio | TOF (h⁻¹) | Enantiomeric Excess (% ee) |
| (R,R)-Me-DuPhos | N-acetyl α-arylenamides | High | >5,000 | >95 |
| (R,R)-Et-DuPhos | N-aroylhydrazones | - | High | >90 |
Data compiled from publicly available information. Specific reaction conditions may vary.
Table 2: Performance of BPE Derivatives in the Asymmetric Hydrogenation of Enamides
| Ligand Derivative | Substrate | S/C Ratio | TOF (h⁻¹) | Enantiomeric Excess (% ee) |
| (R,R)-Me-BPE | N-acetyl α-arylenamides | up to 50,000 | >5,000 | >95 |
| Ph-BPE | Various | - | - | Generally high |
Data compiled from publicly available information. Ph-BPE is noted for its excellent catalytic performance in a wide range of reactions.[1]
Experimental Protocols
A detailed experimental protocol for a representative asymmetric hydrogenation reaction is provided below.
Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidoacrylate using a Rh-DuPhos Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-Me-DuPhos
-
Methyl (Z)-α-acetamidoacrylate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive manipulations (e.g., Schlenk line, glovebox)
-
Autoclave or a high-pressure hydrogenation reactor
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl (Z)-α-acetamidoacrylate (100 mol%) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 psi).
-
Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Catalytic cycle for asymmetric hydrogenation.
References
A Comparative Analysis of Rhodium and Ruthenium Catalysts with (S,S)-Ethyl-duphos in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high enantioselectivity and efficiency in asymmetric synthesis. This guide provides a comparative overview of the performance of rhodium (Rh) and ruthenium (Ru) catalysts when complexed with the chiral ligand (S,S)-Ethyl-duphos. While direct, head-to-head comparative data for these two metals with the (S,S)-Ethyl-duphos ligand under identical conditions is not extensively available in the reviewed literature, this guide consolidates known performance data for the highly successful Rh-(S,S)-Et-Duphos system and contrasts it with the general characteristics and applications of ruthenium-based catalysts in asymmetric hydrogenation.
Performance Comparison
Rhodium catalysts, particularly with DuPHOS-type ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of enamides and enol esters, consistently delivering high enantiomeric excesses (ee) and turnover numbers (TON).[1][2] Ruthenium catalysts, often paired with ligands like BINAP, are known for their broad substrate scope, including the hydrogenation of ketones and various functionalized olefins.[3][4] While less commonly paired with DuPHOS ligands for the same substrates as rhodium, the comparison below is based on the established strengths of each metal.
| Catalyst System | Substrate Class | Enantiomeric Excess (% ee) | Turnover Number (TON) | Typical Reaction Conditions |
| Rh/(S,S)-Et-Duphos | Enamides (e.g., Methyl (Z)-α-acetamidocinnamate) | >99% | Up to 50,000 | Low pressure (1-10 atm H₂), Room Temperature |
| Rh/(S,S)-Et-Duphos | Enol Esters | 93-99% | ~500 | 60 psi H₂, Room Temperature |
| Ru/(S,S)-Et-Duphos | Ketones (Aromatic, Aliphatic) | Data with Et-Duphos is scarce; Ru-BINAP systems achieve >98% ee | High TONs reported for Ru-BINAP systems | Higher pressures and temperatures may be required |
Note: The data for Ru/(S,S)-Et-Duphos is extrapolated from the general performance of Ruthenium catalysts in asymmetric hydrogenation, as direct comparative studies with (S,S)-Et-Duphos for the same substrates as the Rhodium counterpart are not readily found in the literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the asymmetric hydrogenation of a common enamide substrate using a Rh-(S,S)-Et-Duphos catalyst and a general protocol for ketone hydrogenation which is a typical application for Ruthenium catalysts.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is representative for achieving high enantioselectivity in the hydrogenation of enamides.
Catalyst Precursor: [Rh(COD)(S,S)-Et-Duphos)]BF₄
Procedure:
-
A solution of Methyl (Z)-α-acetamidocinnamate (substrate) in methanol is prepared.
-
The substrate solution is placed in a hydrogenation vessel, and the catalyst precursor is added under an inert atmosphere (e.g., argon or nitrogen). The substrate-to-catalyst ratio (S/C) is typically high, for instance, 1000:1 or greater.
-
The vessel is purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Reaction progress is monitored by a suitable technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: General Ruthenium-Catalyzed Asymmetric Hydrogenation of an Aromatic Ketone
This protocol outlines a general procedure for the hydrogenation of ketones, a reaction class where Ruthenium catalysts are highly effective.
Catalyst Precursor: RuCl₂--INVALID-LINK--₂ (hypothetical for comparison, typically a BINAP-type ligand is used)
Procedure:
-
The ruthenium catalyst precursor and the ketone substrate are dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure autoclave.
-
The autoclave is sealed and purged several times with hydrogen gas.
-
The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and pressurized with hydrogen to the specified pressure (e.g., 10-50 atm).
-
The reaction is stirred for the required time, with progress monitored by sampling and analysis (GC or HPLC).
-
After cooling to room temperature and venting the hydrogen, the solvent is evaporated.
-
The product is purified, and the enantiomeric excess is determined by chiral chromatography.
Mechanistic Considerations and Logical Workflow
The choice between rhodium and ruthenium can also be influenced by the reaction mechanism, which in turn affects the catalyst's substrate scope and selectivity.
Caption: Catalyst selection workflow based on substrate class.
The general workflow for selecting the appropriate catalyst system often begins with identifying the substrate. For enamides and enol esters where high enantioselectivity is the primary goal, the Rh-(S,S)-Et-Duphos system is a well-established and highly effective choice. For other substrates, such as ketones, a ruthenium-based catalyst may be more suitable, though the optimal ligand may differ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,S)-Ethyl-duphos
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like (S,S)-Ethyl-duphos is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of (S,S)-Ethyl-duphos, ensuring the well-being of laboratory personnel and compliance with regulations.
(S,S)-Ethyl-duphos, an organophosphorus compound, is often used as a chiral ligand in asymmetric catalysis. While not pyrophoric in the strictest sense (igniting spontaneously on contact with air), it shares characteristics with air- and moisture-sensitive reagents and requires careful handling under an inert atmosphere. Its disposal must be approached with a thorough understanding of its chemical properties and potential hazards.
Chemical and Safety Data
The following table summarizes key quantitative data for (S,S)-Ethyl-duphos. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₆P₂ | PubChem[1] |
| Molecular Weight | 362.47 g/mol | Sigma-Aldrich[2] |
| CAS Number | 136779-28-7 | PubChem[1] |
| Appearance | White to off-white solid | |
| GHS Hazard Statements | May cause long lasting harmful effects to aquatic life (H413).[3] | PubChem[3] |
| Storage Conditions | Store under inert gas.[4] | Strem[4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of (S,S)-Ethyl-duphos.
Caption: Disposal workflow for (S,S)-Ethyl-duphos.
Detailed Experimental Protocol for Disposal
The disposal of (S,S)-Ethyl-duphos must be handled with meticulous care. The following procedures are based on established best practices for managing air- and moisture-sensitive, as well as organophosphorus, compounds.
Personnel and Environmental Protection
-
Consult Safety Data Sheets (SDS): Always review the most current SDS for (S,S)-Ethyl-duphos and any solvents or reagents used in the disposal process.
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles, a face shield, and nitrile gloves.[5] For handling larger quantities, heavy-duty gloves are recommended.[5]
-
Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors and to contain any potential reactions.[5]
-
Inert Atmosphere: When handling the pure compound or its concentrated solutions, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation or reaction with atmospheric components.[6]
-
Work in Pairs: It is advisable not to work alone when handling reactive chemicals.[6][7]
Disposal of Small Residual Amounts (e.g., in Glassware)
For small quantities of (S,S)-Ethyl-duphos remaining in laboratory glassware, a careful quenching (deactivation) procedure is required.
-
Initial Rinse: Under an inert atmosphere, rinse the glassware three times with a dry, inert solvent such as toluene or hexane.[7] This ensures that the residue is dissolved and can be safely transferred.
-
Transfer for Quenching: Transfer the solvent rinses to a separate reaction flask equipped with a magnetic stirrer and maintained under an inert atmosphere.[5]
-
Dilution and Cooling: Dilute the rinse solution further with the same unreactive solvent (e.g., heptane or toluene) to reduce the concentration of the active reagent.[5] Place the flask in an ice water bath to dissipate any heat generated during quenching.[5]
-
Stepwise Quenching:
-
Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled and stirred solution.[5]
-
After the initial reaction has ceased, cautiously add a more reactive alcohol, such as methanol, to ensure the complete deactivation of the organophosphorus compound.[5]
-
Finally, very slowly add water dropwise to neutralize any remaining reactive species.[5]
-
-
Waste Collection: The resulting quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department.
Disposal of Unused or Expired (S,S)-Ethyl-duphos
For larger quantities of unused or expired (S,S)-Ethyl-duphos in its original container:
-
Do Not Open: The original container should remain sealed to prevent any contact with air or moisture.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Hazardous Waste Disposal: The unopened container should be disposed of as hazardous waste.[5] Contact your institution's EHS office to arrange for the pickup and disposal of the material.[6] Do not attempt to quench large quantities of the reagent yourself unless you have specific training and equipment for this purpose.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of (S,S)-Ethyl-duphos, fostering a culture of safety and excellence in the laboratory.
References
- 1. Ethyl-duphos, (S,S)- | C22H36P2 | CID 5702640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-duphos | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl-duphos, (R,R)- | C22H36P2 | CID 2734549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.strem.com [sds.strem.com]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
